4-Benzoylphthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzoylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332491 | |
| Record name | 4-Benzoylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-88-9 | |
| Record name | 4-Benzoylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzoylphthalic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzoylphthalic acid anhydride, a valuable intermediate in the production of various organic compounds. The primary and most established method for its synthesis involves a two-step process: the Friedel-Crafts acylation of phthalic anhydride with benzene to form 2-benzoylbenzoic acid, followed by the dehydration of this intermediate to yield the final product.
Core Synthesis Pathway
The synthesis of this compound anhydride is achieved through a sequential two-step reaction. The first step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. Phthalic anhydride is activated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form an acylium ion. This electrophile then attacks the benzene ring, leading to the formation of 2-benzoylbenzoic acid.
The second step involves the intramolecular dehydration of 2-benzoylbenzoic acid. This cyclization reaction results in the formation of the five-membered anhydride ring of this compound anhydride. This transformation can be achieved through thermal means or by using a dehydrating agent.
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An In-depth Technical Guide to 4-Benzoylphthalic Acid (CAS 3885-88-9): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylphthalic acid, with the Chemical Abstracts Service (CAS) number 3885-88-9, is an aromatic ketone and dicarboxylic acid that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring both a benzoyl group and a phthalic acid moiety, imparts unique reactivity, making it a key building block in the production of fluorescent dyes, optical brighteners, photoactive polymers, and coordination compounds.[1] While direct biological or pharmacological activities of this compound are not extensively documented in publicly available literature, its derivatives and structurally related compounds have shown potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and primary applications of this compound and its isomers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and purification. The data presented below has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 3885-88-9 | |
| Molecular Formula | C₁₅H₁₀O₅ | |
| Molecular Weight | 270.24 g/mol | |
| Melting Point | 210-211 °C (decomposes) | [2] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | [3] |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥95% |
Synthesis of Benzoylphthalic Acids
The synthesis of benzoylphthalic acids is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. In the case of benzoylphthalic acids, phthalic anhydride serves as the acylating agent and benzene as the aromatic substrate. The reaction is typically catalyzed by aluminum chloride (AlCl₃).[4][5]
While the prompt focuses on this compound, its isomer, 2-benzoylbenzoic acid, is more commonly synthesized and serves as a well-documented example of this reaction class. The position of the benzoyl group on the phthalic acid ring is determined by the reaction conditions.
Experimental Protocol: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol provides a detailed methodology for the synthesis of 2-benzoylbenzoic acid, a structural isomer of this compound.
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Diethyl ether
-
Dry nitrogen atmosphere
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a dry nitrogen atmosphere, a suspension of phthalic anhydride and anhydrous aluminum chloride in anhydrous benzene is prepared.
-
The mixture is stirred and heated to reflux. The reaction is exothermic, and the addition of reactants should be controlled to maintain a steady reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with a 5% sodium bicarbonate solution to extract the acidic product.
-
The alkaline aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude 2-benzoylbenzoic acid.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
Purification: Recrystallization
The crude benzoylphthalic acid can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Procedure:
-
The crude solid is dissolved in a minimum amount of hot ethanol.
-
Hot water is added dropwise until the solution becomes slightly turbid.
-
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.
Below is a workflow diagram illustrating the synthesis and purification process.
Caption: Workflow for the synthesis and purification of benzoylphthalic acid.
Spectroscopic Characterization
While specific, publicly available raw spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the benzoyl and phthalic acid rings. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will exhibit several signals in the aromatic region (δ 120-140 ppm). The carbonyl carbons of the ketone and carboxylic acids will appear at downfield chemical shifts (δ > 165 ppm).[6][7]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 140 |
| Carboxylic Acid Protons | > 10 (broad) | - |
| Ketone Carbonyl | - | > 190 |
| Carboxylic Acid Carbonyls | - | 165 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C=O stretch (Ketone) | 1700 - 1680 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| C=C stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the benzoyl group (C₆H₅CO).[8]
Applications
The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and polymer chemistry.
Synthesis of Dyes and Pigments
This compound and its anhydride are used in the synthesis of various dyes, including naphthalimide-based fluorescent dyes. The benzoyl group can act as a chromophore or can be further functionalized to tune the photophysical properties of the resulting dye.
Below is a conceptual workflow for the synthesis of a naphthalimide dye using a benzoylphthalic acid derivative.
Caption: Conceptual workflow for the synthesis of a naphthalimide dye.
Polymer Chemistry
The dicarboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and polyamides. The benzophenone moiety can be utilized to impart photoactive properties to the resulting polymers, making them useful in applications such as photoresists and UV-curable coatings.
Biological and Pharmacological Relevance
Currently, there is a lack of direct evidence in the scientific literature detailing the biological activity, pharmacological properties, or involvement in signaling pathways of this compound itself. Studies on structurally related compounds, however, suggest potential areas for future investigation. For instance, some benzoyl derivatives have been explored for their antibacterial and anti-inflammatory activities.[9] Furthermore, benzoic acid and some of its derivatives have been studied for their cytotoxic effects on various cancer cell lines.[10] It is important to note that these activities are not of this compound itself but of molecules containing similar structural motifs. Any potential biological application of this compound would require extensive future research, including in vitro and in vivo studies.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 3885-88-9) is a significant chemical intermediate with established applications in the synthesis of dyes, pigments, and polymers. While its direct biological activities remain largely unexplored, its versatile chemical nature, stemming from the presence of both benzoyl and phthalic acid functionalities, makes it a compound of interest for synthetic chemists. This technical guide has provided an overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the potential biological and pharmacological properties of this compound and its novel derivatives may unveil new applications in drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 4. Single Correct Option: Given the reaction sequence: Benzene reacts with.. [askfilo.com]
- 5. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides as potent Gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 4-benzoylbenzene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 4-benzoylbenzene-1,2-dicarboxylic acid is limited. This guide provides a comprehensive overview based on available data for closely related compounds and theoretical predictions.
Introduction
4-benzoylbenzene-1,2-dicarboxylic acid is an aromatic organic compound featuring a benzoyl substituent on a phthalic acid (benzene-1,2-dicarboxylic acid) framework. Its structure combines the functionalities of a benzophenone and a dicarboxylic acid, suggesting potential applications as a monomer in polymer synthesis, a building block in organic synthesis, and a scaffold in medicinal chemistry. Due to the limited specific literature on this compound, this guide will draw analogies from its isomers, such as 2-benzoylbenzoic acid, and related substituted phthalic acids to provide insights into its synthesis, properties, and potential biological activities.
Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | Calculated |
| Molecular Weight | 270.24 g/mol | Calculated |
| IUPAC Name | 4-benzoylbenzene-1,2-dicarboxylic acid | - |
| Predicted XLogP3 | 1.9 | ECHEMI[1] (for 1,3-isomer) |
| Predicted Hydrogen Bond Donor Count | 2 | ECHEMI[1] (for 1,3-isomer) |
| Predicted Hydrogen Bond Acceptor Count | 5 | ECHEMI[1] (for 1,3-isomer) |
| Predicted Rotatable Bond Count | 4 | ECHEMI[1] (for 1,3-isomer) |
| Predicted Boiling Point | 553.1 °C | ECHEMI[1] (for 1,3-isomer) |
| Predicted Flash Point | 302.3 °C | ECHEMI[1] (for 1,3-isomer) |
| Predicted Density | 1.403 g/cm³ | ECHEMI[1] (for 1,3-isomer) |
Synthesis and Experimental Protocols
A plausible synthetic route for 4-benzoylbenzene-1,2-dicarboxylic acid would involve the oxidation of a suitable precursor, such as 4-benzoyl-1,2-dimethylbenzene. However, a detailed experimental protocol for this specific synthesis is not currently documented in publicly accessible literature.
For illustrative purposes, a detailed protocol for the synthesis of the isomeric and well-documented compound, 2-benzoylbenzoic acid, via Friedel-Crafts acylation is provided below. This method highlights a general approach to the synthesis of benzoyl-substituted benzoic acids.
Illustrative Synthesis: 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
The synthesis of 2-benzoylbenzoic acid is a classic example of a Friedel-Crafts acylation, where phthalic anhydride acylates benzene in the presence of a Lewis acid catalyst, typically aluminum chloride.
Caption: Workflow for the synthesis of 2-benzoylbenzoic acid.
Detailed Experimental Protocol (for 2-Benzoylbenzoic Acid)
This protocol is adapted from established methods for the synthesis of 2-benzoylbenzoic acid.
Materials:
-
Phthalic anhydride (15 g)
-
Thiophene-free benzene (75 mL)
-
Anhydrous aluminum chloride (30 g)
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal
-
Ice
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a gas trap, add phthalic anhydride and benzene.
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to freeze. Carefully add anhydrous aluminum chloride in portions.
-
Initiation of Reaction: Remove the ice bath and gently warm the flask. The reaction should initiate, as evidenced by the evolution of hydrogen chloride gas. Maintain a controlled reaction by intermittent cooling if necessary.
-
Reaction Completion: Once the vigorous reaction subsides, heat the mixture on a water bath for approximately one hour to bring the reaction to completion.
-
Hydrolysis: After cooling, cautiously add 100 g of crushed ice to the reaction mixture, followed by 50 mL of water.
-
Workup: Add concentrated hydrochloric acid to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and remove the aqueous layer. Extract the benzene layer with a 10% sodium carbonate solution to separate the sodium salt of 2-benzoylbenzoic acid.
-
Precipitation: Cool the sodium carbonate extract in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude 2-benzoylbenzoic acid.
-
Purification: Collect the crude product by filtration. Recrystallize from hot water or a benzene-ligroin mixture to obtain pure 2-benzoylbenzoic acid.
Spectroscopic Data
Specific spectroscopic data for 4-benzoylbenzene-1,2-dicarboxylic acid is not available. However, the expected spectral characteristics can be inferred from its structure:
-
¹H NMR: The spectrum would be complex due to the substituted benzene rings. Aromatic protons would appear in the range of 7.0-8.5 ppm. The two carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the ketone and carboxylic acids in the range of 165-200 ppm. Aromatic carbons would appear between 120-140 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ketone around 1660 cm⁻¹, and a broad O-H stretch for the carboxylic acid dimers from 2500-3300 cm⁻¹, overlapping with a C=O stretch for the carboxylic acids around 1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 270.05, corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications
While no specific biological activity has been reported for 4-benzoylbenzene-1,2-dicarboxylic acid, studies on related phthalic acid derivatives have shown a range of biological effects.
Reported Activities of Related Compounds
Esters of 1,2-benzenedicarboxylic acid have been isolated from various natural sources, including marine microorganisms, and have been shown to exhibit cytotoxic and antimicrobial properties.
| Compound | Activity | Cell Lines/Organisms | Reference |
| 1,2-benzene dicarboxylic acid, mono 2-ethylhexyl ester | Cytotoxic | HepG2 and MCF-7 cancer cell lines | [2] |
| 1,2-benzenedicarboxylic acid, butyldecyl ester | Antimicrobial | Salmonella Typhi, Escherichia coli, Streptococcus faecalis, Staphylococcus aureus, Candida krusei, Shigella dysenteriae | Longdom Publishing |
It is important to note that these activities are for ester derivatives of phthalic acid and may not be directly translatable to 4-benzoylbenzene-1,2-dicarboxylic acid.
Potential Applications in Drug Development and Materials Science
The rigid, functionalized structure of 4-benzoylbenzene-1,2-dicarboxylic acid makes it an interesting candidate for several applications:
-
Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer for the synthesis of polyesters and polyamides with potentially unique thermal and mechanical properties conferred by the bulky benzoyl group.
-
Medicinal Chemistry: The benzophenone moiety is present in some photoactive drugs and can act as a pharmacophore. The dicarboxylic acid groups can be used to improve solubility or as handles for further chemical modification to create novel therapeutic agents.
-
Coordination Chemistry: The carboxylic acid groups can act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.
Logical Relationships in Potential Applications
The potential utility of 4-benzoylbenzene-1,2-dicarboxylic acid can be visualized as a branching pathway from its core structure.
Caption: Potential application pathways for the core molecule.
Conclusion
4-benzoylbenzene-1,2-dicarboxylic acid represents a molecule with significant potential in various fields of chemistry. While direct experimental data is currently scarce, this technical guide provides a framework for understanding its properties, potential synthesis, and applications based on the well-established chemistry of its structural components and isomers. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
4-Benzoylphthalic Acid: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, 4-Benzoylphthalic acid presents itself as a molecule of interest with potential applications stemming from its unique chemical architecture. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential utility in scientific research.
Core Molecular and Physical Data
This compound, a derivative of phthalic acid, possesses a benzoyl group substitution, contributing to its distinct chemical characteristics. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| IUPAC Name | 4-benzoylbenzene-1,2-dicarboxylic acid | |
| CAS Number | 3885-88-9 |
Synthesis and Purification Protocols
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Acylation of o-Xylene
This initial step aims to construct the benzophenone core structure through the electrophilic acylation of o-xylene with benzoyl chloride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).
-
Materials: o-Xylene, Benzoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (or other suitable inert solvent), Hydrochloric acid (HCl), Crushed ice, Sodium bicarbonate solution, Anhydrous sodium sulfate, Magnetic stirrer, Round-bottom flask, Dropping funnel, Reflux condenser, Gas trap.
-
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.
-
Following the addition of benzoyl chloride, add o-xylene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, 3,4-dimethylbenzophenone.
-
Step 2: Oxidation of 3,4-Dimethylbenzophenone
The two methyl groups of the intermediate are then oxidized to carboxylic acid functionalities using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield this compound.
-
Materials: 3,4-Dimethylbenzophenone, Potassium permanganate (KMnO₄), Pyridine, Water, Sulfuric acid (or Hydrochloric acid), Sodium bisulfite, Mechanical stirrer, Round-bottom flask, Reflux condenser.
-
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the purified 3,4-dimethylbenzophenone from Step 1 in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly and portion-wise, add potassium permanganate (a significant excess, typically 4-5 equivalents per methyl group) to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC). This may take several hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.
-
Combine the filtrate and washings. If pyridine was used, it can be removed by distillation.
-
Acidify the solution with concentrated sulfuric or hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Potential Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its structural motifs suggest potential areas of exploration for researchers. Phthalic acid derivatives are known to be versatile intermediates in the synthesis of various organic compounds. For instance, 4-Nitrophthalic acid serves as a key intermediate in the synthesis of Apremilast, a drug for treating inflammatory conditions.[2] The benzophenone moiety is a well-known pharmacophore present in various bioactive molecules and is also utilized as a photoactivatable cross-linking agent in chemical biology.
The dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, opening avenues for creating libraries of compounds for screening in drug discovery programs. Furthermore, the benzophenone group can be exploited for the development of photoaffinity probes to identify and study protein-ligand interactions, a critical step in target validation and drug design.
Logical Workflow and Synthesis Pathway Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed two-step synthesis pathway for this compound.
References
Spectroscopic and Synthetic Profile of 4-Benzoylphthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic applications of 4-Benzoylphthalic acid. This compound serves as a valuable intermediate in the synthesis of various materials, including fluorescent dyes, optical brighteners, and photoactive polymers.[1] Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide presents predicted data generated from computational models, supplemented with general experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established algorithms and can serve as a reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Predicted Assignment |
| ~8.2 - 7.5 | Multiplet | 8H | Aromatic Protons |
| ~11.0 - 13.0 | Broad Singlet | 2H | Carboxylic Acid Protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Predicted Assignment |
| ~195 | Ketone Carbon (C=O) |
| ~170 | Carboxylic Acid Carbons (COOH) |
| ~140 - 125 | Aromatic Carbons |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1680 | C=O Stretch | Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1300 | C-O Stretch | Carboxylic Acid |
| ~900 | O-H Bend | Carboxylic Acid |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 270.05 | [M]+ (Molecular Ion) |
| 253.05 | [M - OH]+ |
| 225.05 | [M - COOH]+ |
| 197.06 | [M - C6H5CO]+ |
| 149.02 | [C6H4(COOH)2]+ |
| 105.03 | [C6H5CO]+ |
| 77.04 | [C6H5]+ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time with a greater number of scans is typically required.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight and identify the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information from the resulting fragment ions.
-
Synthetic Workflow and Applications
This compound is a key building block in organic synthesis. Its bifunctional nature, containing both a ketone and two carboxylic acid groups, allows for a variety of chemical transformations. A primary application is its use as a monomer or precursor in the synthesis of specialized polymers and photosensitizers.
The diagram above illustrates a simplified workflow where this compound serves as a starting material. Through processes like polymerization with diols or diamines, it can be incorporated into the backbone of photoactive polymers. Alternatively, esterification or amidation of its carboxylic acid groups can lead to the formation of fluorescent dyes and optical brighteners. These applications leverage the rigid benzophenone core, which can impart desirable photophysical properties to the final products.
References
An In-depth Technical Guide to the NMR Analysis and Interpretation of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-benzoylphthalic acid. While experimental data for this specific molecule is not publicly available, this document offers a detailed predictive analysis based on the well-understood NMR characteristics of its constituent fragments: the benzophenone and phthalic acid moieties. This guide is intended to serve as a valuable resource for researchers in predicting, interpreting, and validating the NMR spectra of this compound and structurally related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. These predictions are derived from the analysis of structurally analogous compounds, namely benzophenone and phthalic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3', H-5' | ~ 7.8 | Doublet of doublets | 2H |
| H-2', H-6' | ~ 7.7 | Triplet | 2H |
| H-4' | ~ 7.5 | Triplet | 1H |
| H-3 | ~ 8.1 | Doublet | 1H |
| H-5 | ~ 7.9 | Doublet of doublets | 1H |
| H-6 | ~ 7.7 | Doublet | 1H |
| -COOH | ~ 10-13 | Broad singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | ~ 196 |
| -COOH | ~ 167 |
| C-1' | ~ 137 |
| C-4 | ~ 135 |
| C-1, C-2 | ~ 133 |
| C-4' | ~ 132 |
| C-2', C-6' | ~ 130 |
| C-3, C-6 | ~ 130 |
| C-3', C-5' | ~ 128 |
| C-5 | ~ 128 |
Interpretation of Predicted Spectra
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic protons of the benzoyl and phthalic acid rings, and the highly deshielded carboxylic acid protons. The protons on the benzoyl ring (H-2', H-3', H-4', H-5', H-6') will likely appear as a complex multiplet system between 7.5 and 7.8 ppm. The protons on the phthalic acid moiety (H-3, H-5, H-6) are expected to be further downfield due to the electron-withdrawing effects of the two carboxylic acid groups and the benzoyl substituent. The carboxylic acid protons are anticipated to appear as a broad singlet in the region of 10-13 ppm, a characteristic feature of such functional groups.[1][2]
In the ¹³C NMR spectrum, the carbonyl carbon of the benzoyl group is predicted to be the most deshielded, appearing around 196 ppm.[3] The two carboxylic acid carbons are expected to resonate at approximately 167 ppm.[1][4] The remaining aromatic carbons will produce a series of signals in the 128-137 ppm range. Due to the lack of symmetry in the 4-substituted phthalic acid ring, all six aromatic carbons of this ring should be chemically non-equivalent and thus produce distinct signals.
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a detailed methodology for the NMR analysis of aromatic carboxylic acids like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For aromatic carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice as it can dissolve polar compounds and its residual proton signal does not typically interfere with the aromatic or carboxylic acid proton signals. Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) can also be used to improve solubility and exchange the acidic protons if desired.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are usually sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 4-Benzoylphthalic acid. It covers the theoretical spectral analysis based on its functional groups, a standard experimental protocol for obtaining the spectrum, and an interpretation of the expected data. This document is intended to serve as a practical resource for professionals in research and development who utilize FTIR for molecular characterization.
Introduction to FTIR Spectroscopy of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing energy and resulting in a unique spectral fingerprint.[1]
This compound (C₁₅H₁₀O₅) is a complex organic molecule featuring a benzoyl group attached to a phthalic acid moiety. Its structure contains several key functional groups that produce characteristic absorption bands in an IR spectrum:
-
Two carboxylic acid groups (-COOH) on an aromatic ring.
-
An aromatic ketone carbonyl group (C=O).
-
Two aromatic rings .
The analysis of its FTIR spectrum allows for the confirmation of these structural features, providing critical information for synthesis verification, quality control, and further research in fields like polymer chemistry and drug development.
Predicted FTIR Spectral Data for this compound
The FTIR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to the vibrational modes of its functional groups. In the solid state, the carboxylic acid groups will exist as hydrogen-bonded dimers, which significantly influences the spectrum, particularly the O-H stretching region.[2]
The following table summarizes the expected characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Functional Group |
| 3300 - 2500 | Very Broad, Strong | O-H Stretch (from hydrogen-bonded carboxylic acid dimer) |
| 3100 - 3000 | Medium to Weak, Sharp | C-H Stretch (Aromatic) |
| ~1710 - 1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid, conjugated)[3][4] |
| ~1685 - 1665 | Strong, Sharp | C=O Stretch (Aromatic Ketone)[5] |
| 1600 - 1450 | Medium, Sharp | C=C Stretch (Aromatic ring in-plane vibrations)[6] |
| 1320 - 1210 | Strong to Medium | C-O Stretch (coupled with O-H in-plane bend, from Carboxylic Acid)[2] |
| 950 - 910 | Medium, Broad | O-H Bend (Out-of-plane bend from carboxylic acid dimer)[2] |
| 900 - 675 | Strong | C-H Bend (Aromatic out-of-plane "oop" bending)[6] |
Note: The two distinct C=O stretching bands (carboxylic acid and ketone) are expected due to their different chemical environments. However, they are close in frequency and may appear as a single, broadened peak or as a shoulder.
Experimental Protocol: FTIR Analysis of a Solid Sample
This section details a standard laboratory procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is common, fast, and requires minimal sample preparation.
3.1. Objective To obtain the infrared spectrum of solid this compound using an FTIR spectrometer equipped with an ATR accessory.
3.2. Materials and Equipment
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
This compound, solid powder
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free laboratory wipes
3.3. Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Collection:
-
Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol and allow it to dry completely.
-
Lower the ATR press arm to ensure no sample is present.
-
Using the instrument software, perform a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be subtracted from the sample spectrum. Common settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with 16 to 32 scans for signal averaging.
-
-
Sample Analysis:
-
Raise the ATR press arm.
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. Do not overtighten.
-
Initiate the sample scan using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
After the scan is complete, the software will automatically perform a Fourier transform and ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Raise the press arm and carefully remove the powder sample from the crystal surface with a dry, lint-free wipe.
-
Clean the crystal thoroughly with a wipe dampened with isopropanol to remove any residue. Verify cleanliness by running a monitor scan.
-
Workflow and Data Interpretation
The process of FTIR analysis, from sample handling to final interpretation, follows a logical sequence. This workflow ensures that the data obtained is reliable and the interpretation is systematic.
Interpreting the Spectrum:
-
O-H Region (3300-2500 cm⁻¹): The most prominent feature will be an exceptionally broad absorption band. This is the hallmark of a hydrogen-bonded carboxylic acid dimer and can obscure the sharper aromatic C-H stretches that appear on top of it.[2][7]
-
Carbonyl Region (1800-1650 cm⁻¹): Look for one or two very strong, sharp peaks. The presence of two distinct carbonyl environments (aromatic ketone and conjugated carboxylic acid) may result in two separate peaks or a broadened, asymmetric peak between 1710 cm⁻¹ and 1665 cm⁻¹.[4][8] This region is critical for confirming the core structure of the molecule.
-
Aromatic Region (1600-1450 cm⁻¹): A series of sharp, medium-intensity peaks confirms the presence of the aromatic rings.[6]
-
Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bands. Key signals to identify are the strong C-O stretch of the carboxylic acid (~1320-1210 cm⁻¹) and the broad O-H out-of-plane bend (~950-910 cm⁻¹).[2] The strong C-H "oop" bands below 900 cm⁻¹ can provide information about the substitution patterns on the aromatic rings.[6]
By systematically analyzing these regions and comparing them to the expected values, researchers can confidently confirm the identity and structural integrity of this compound.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Technical Guide to the Mass Spectrometry Fragmentation of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Benzoylphthalic acid (4-BPA). 4-BPA, a molecule incorporating both benzophenone and phthalic acid moieties, is of interest in various chemical and pharmaceutical contexts. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the predicted fragmentation pathways, presents data in a structured format, and provides a representative experimental protocol for its analysis.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 270.24 g/mol ; Formula: C₁₅H₁₀O₅) in mass spectrometry, particularly under Electron Ionization (EI), is governed by the characteristics of its functional groups: an aromatic ketone (benzophenone) and two carboxylic acid groups on a benzene ring (phthalic acid). Aromatic compounds typically show a strong molecular ion peak due to their stable structures[1].
The fragmentation process is initiated by the removal of an electron to form the molecular ion, [M]⁺•, at m/z 270. The subsequent fragmentation is predicted to follow several key pathways originating from the energetically unstable molecular ion[2]. These pathways are primarily driven by the cleavage of bonds adjacent to carbonyl groups and the loss of small, stable neutral molecules from the carboxylic acid groups.
Key fragmentation pathways include:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion[1][3]. This results in a prominent peak at m/z 253.
-
Loss of a carboxyl radical (-•COOH): Another characteristic fragmentation of aromatic acids, resulting in a fragment at m/z 225[1].
-
Decarboxylation (-CO₂): The loss of carbon dioxide is a frequent fragmentation pathway for carboxylic acids[4]. This can occur in a stepwise manner.
-
Alpha-Cleavage: The benzophenone structure allows for cleavage on either side of the ketonic carbonyl group[5]. This can lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or the phthalic anhydride derived cation at m/z 148 after rearrangement.
These competing fragmentation pathways give rise to a characteristic mass spectrum that can be used for the structural confirmation of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions of this compound, their mass-to-charge ratio (m/z), and their proposed ionic structures. The relative abundance is a hypothetical representation based on the general stability of the resulting ions, where aromatic acylium ions are typically very stable.
| m/z | Proposed Ionic Structure | Proposed Neutral Loss | Relative Abundance (Hypothetical) |
| 270 | [C₁₅H₁₀O₅]⁺• (Molecular Ion) | - | Moderate |
| 253 | [M - •OH]⁺ | •OH | High |
| 225 | [M - •COOH]⁺ | •COOH | Moderate |
| 149 | [C₈H₅O₃]⁺ | C₇H₅O | High |
| 105 | [C₆H₅CO]⁺ | C₈H₅O₄ | Very High (Base Peak) |
| 77 | [C₆H₅]⁺ | CO | Low |
Fragmentation Pathway Diagram
The logical relationship between the parent molecular ion and its primary fragment ions is visualized in the following diagram, generated using the DOT language.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 4-Benzoylphthalic acid in common laboratory solvents. Due to a lack of readily available quantitative solubility data in published literature, this document provides a comprehensive framework for researchers to determine these values experimentally. It includes a detailed protocol for the reliable shake-flask method, a discussion on the anticipated qualitative solubility based on molecular structure, and a template for data presentation.
Introduction to this compound and its Solubility
This compound, also known as 4-carboxybenzophenone, is a dicarboxylic acid derivative containing a benzoyl group. Its structure, featuring both polar carboxylic acid moieties and a larger, nonpolar benzophenone core, suggests a complex solubility profile. Understanding its solubility in various common laboratory solvents is essential for its application in organic synthesis, polymer chemistry, and pharmaceutical development.
While specific quantitative solubility data for this compound is not widely reported, general principles of organic chemistry can predict its behavior. The "like dissolves like" rule is paramount: polar functional groups enhance solubility in polar solvents, while large nonpolar regions favor solubility in nonpolar solvents. The two carboxylic acid groups in this compound can participate in hydrogen bonding, suggesting some solubility in polar protic solvents. However, the large, rigid benzophenone backbone is expected to limit its solubility in highly polar solvents like water and enhance it in solvents with some nonpolar character.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |
|---|---|---|---|---|---|
| Water | Polar Protic | 25 | |||
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Dichloromethane | Nonpolar | 25 | |||
| Toluene | Nonpolar | 25 |
| Hexane | Nonpolar | 25 | | | |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a liquid.[1] It involves creating a saturated solution and allowing it to reach equilibrium before measuring the concentration of the dissolved solid.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Analytical balance (± 0.1 mg)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Pipettes and other standard laboratory glassware
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[3] The concentration of the solution should be checked at different time points (e.g., 24h, 48h, 72h) to confirm that it has reached a plateau, indicating equilibrium.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[1] It is critical to avoid any temperature change during this step, as it would alter the solubility.
-
Quantification (Gravimetric Method): a. Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish or vial.[4] b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used. c. Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in a drying oven (e.g., at 100 °C, provided it is below the melting point of the acid).[2][4] d. Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation:
-
Mass of dissolved solid = (Weight of dish with dry solid) - (Weight of empty dish).
-
Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of filtrate taken) * 100.
-
Diagram of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining the solubility of this compound.
Qualitative Solubility and Influencing Factors
The solubility of an organic compound is governed by several factors, primarily the principle of "like dissolves like." This relates to the polarity of the solute and the solvent.[5] Other significant factors include temperature, molecular size, and the presence of acidic or basic functional groups.[6][7]
Effect of Polarity
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid groups of this compound can form hydrogen bonds with these solvents. However, the large, nonpolar benzophenone core will likely limit solubility, especially in water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as their alkyl chains can better solvate the nonpolar part of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but cannot donate hydrogen bonds. They are effective at solvating polar functional groups. This compound is expected to show moderate to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity. Due to the presence of the polar carboxylic acid groups, this compound is expected to have very low solubility in nonpolar solvents like hexane. Aromatic solvents like toluene might show slightly better solvation due to pi-stacking interactions with the benzene rings of the solute.
Effect of pH
As a dicarboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are much more polar than the neutral acid and are expected to be significantly more soluble in water.
Diagram of Factors Influencing Solubility
The interplay of various molecular and environmental factors determines the solubility of a compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in common laboratory solvents. While published quantitative data is scarce, the provided experimental protocol for the shake-flask method offers a reliable means of generating this information. The qualitative discussion, based on the molecular structure of this compound and fundamental principles of chemistry, serves as a predictive tool for solvent selection. For professionals in research and drug development, a thorough experimental determination of solubility is a crucial step for successful formulation and application of this compound.
References
Methodological & Application
Application Notes and Protocols for 4-Benzoylphthalic Acid as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphthalic acid, a derivative of benzophenone, is a Type II photoinitiator used in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it initiates the polymerization of various monomers, making it a valuable tool in the fabrication of polymers for diverse applications, including in the development of drug delivery systems, dental composites, and hydrogels. This document provides detailed application notes and protocols for the effective use of this compound as a photoinitiator.
As a Type II photoinitiator, this compound requires the presence of a co-initiator, typically a hydrogen donor such as a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The initiation process involves the photo-excited this compound abstracting a hydrogen atom from the co-initiator, resulting in the formation of two radical species that can initiate the polymerization chain reaction.
Mechanism of Action
The photopolymerization process initiated by this compound follows a well-established mechanism for Type II photoinitiators. The key steps are outlined below:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine). This step is crucial for the generation of initiating radicals.
-
Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the this compound and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule, starting the polymer chain growth.
Applications
The use of this compound as a photoinitiator is applicable to a wide range of fields due to its efficiency and the versatility of the resulting polymers.
-
Biomaterials and Drug Delivery: Photopolymerized hydrogels are extensively used for controlled drug release and as scaffolds for tissue engineering. The ability to control the polymerization spatially and temporally allows for the encapsulation of sensitive therapeutic agents.
-
Dental Materials: In dentistry, photopolymerization is key to the curing of dental composites and adhesives. This compound and its derivatives can be used to formulate light-curable dental restoratives.
-
Coatings and Adhesives: UV-curable coatings and adhesives offer rapid, solvent-free, and energy-efficient curing. This compound can be employed as a photoinitiator in these formulations.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of a close analog, 4-benzoylbenzoic acid, involves a two-step process starting with a Friedel-Crafts acylation followed by oxidation. This can be adapted for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry toluene (excess) at 0 °C, slowly add benzoyl chloride (1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methylbenzophenone.
Step 2: Oxidation of 4-Methylbenzophenone
-
Dissolve 4-methylbenzophenone (1 eq) in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (3 eq) portion-wise over 1-2 hours.
-
Continue to reflux for an additional 4-6 hours until the purple color disappears.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to yield 4-benzoylbenzoic acid.
General Protocol for Photopolymerization of an Acrylate Monomer
This protocol outlines a general procedure for the photopolymerization of an acrylate monomer using this compound as the photoinitiator.
Materials:
-
This compound
-
Co-initiator (e.g., N-methyldiethanolamine, ethyl 4-(dimethylamino)benzoate)
-
Acrylate monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Pentaerythritol tetraacrylate (PETA))
-
Solvent (if necessary, e.g., DMSO, water with pH adjustment)
-
UV light source (e.g., 365 nm LED lamp)
-
Reaction vessel (e.g., glass vial, mold)
Procedure:
-
Formulation Preparation:
-
Dissolve this compound (e.g., 0.1-2 wt%) and the co-initiator (e.g., 0.5-5 wt%) in the acrylate monomer. If a solvent is used, ensure all components are fully dissolved.
-
For aqueous solutions, the pH may need to be adjusted to ensure solubility of the photoinitiator.
-
Protect the formulation from ambient light to prevent premature polymerization.
-
-
Sample Preparation:
-
Dispense the formulation into the desired reaction vessel or mold.
-
If preparing a thin film, cast the solution onto a suitable substrate.
-
-
UV Curing:
-
Expose the sample to a UV light source with an appropriate wavelength (typically in the UVA range, 320-400 nm) and intensity.
-
The irradiation time will depend on the concentration of the photoinitiator, the intensity of the light source, and the desired degree of conversion.
-
-
Post-Curing and Analysis:
-
After irradiation, the sample should be a solid polymer.
-
The degree of monomer conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.
-
The mechanical properties of the cured polymer can be characterized by methods such as rheometry or tensile testing.
-
Data Presentation
The following tables provide an illustrative summary of the kind of quantitative data that can be generated from photopolymerization experiments using a this compound-based photoinitiator system. Note that specific values will vary depending on the experimental conditions.
Table 1: Illustrative Photopolymerization Kinetics of PEGDA
| Photoinitiator System | UV Intensity (mW/cm²) | Time to Reach 50% Conversion (s) | Final Monomer Conversion (%) |
| 1% 4-BPA / 2% N-MDA | 10 | 45 | 85 |
| 1% 4-BPA / 2% N-MDA | 20 | 25 | 92 |
| 1% 4-BPA / 2% N-MDA | 50 | 12 | 95 |
| 2% 4-BPA / 4% N-MDA | 20 | 18 | 94 |
Data is illustrative and based on typical performance of benzophenone-type photoinitiators.
Table 2: Illustrative Mechanical Properties of Cured Polymers
| Monomer | Photoinitiator System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEGDA | 1% 4-BPA / 2% N-MDA | 1.5 | 0.8 | 30 |
| PETA | 1% 4-BPA / 2% N-MDA | 150 | 25 | 5 |
Data is illustrative and depends on monomer type, crosslink density, and curing conditions.
Conclusion
This compound is an effective Type II photoinitiator for free-radical polymerization, offering versatility for a range of applications in materials science and drug development. Successful implementation requires careful consideration of the formulation, including the choice of co-initiator and monomer, as well as optimization of the curing conditions such as UV wavelength, intensity, and exposure time. The protocols and data presented here provide a foundation for researchers to develop and characterize novel polymeric materials using this photoinitiator system.
Application Notes and Protocols for Photochemical Reactions of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions involving 4-Benzoylphthalic acid (4-BBA), a versatile photosensitizer and photoinitiator. This document details its applications in environmental chemistry and materials science, along with detailed protocols for its use.
Application Notes
This compound is a highly efficient photooxidant and photosensitizer utilized in a variety of chemical and biological research areas.[1] Upon activation by UV light, 4-BBA forms an electrophilic aromatic ketone that can function as an oxidant.[1] Its primary photochemical mechanism involves absorption of a photon to form an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state.[1] This triplet state is a potent hydrogen abstractor, capable of initiating radical reactions.[1]
1. Environmental Photochemistry: A Proxy for Marine Chromophoric Dissolved Organic Matter (mCDOM)
4-BBA is extensively used as a model for marine chromophoric dissolved organic matter to study the photosensitized degradation of organic pollutants in aquatic environments.[1] It effectively sensitizes the photooxidation of molecules like nonanoic acid, a model for fatty acids found in sea surface microlayers.[2][3][4][5] This process is significant in understanding the atmospheric aging of organic aerosols.[3]
The efficiency of 4-BBA as a photosensitizer is influenced by environmental factors. For instance, an increase in salinity has been shown to enhance photoreaction rates by a factor of two.[4][5] Similarly, a decrease in pH from 8 to 5.4 can increase the rate of photoproduct formation.[5]
2. Photoinitiator for Radical Polymerization
Derivatives of benzophenone, including 4-BBA, are effective as Type II photoinitiators for free-radical polymerization.[6] When combined with a co-initiator, typically a tertiary amine, the excited triplet state of 4-BBA abstracts a hydrogen atom from the amine, generating free radicals that initiate the polymerization of monomers like acrylates.[6] This property is valuable in applications such as the rapid, controlled curing of coatings, adhesives, and dental materials.[6]
3. Potential in Photodynamic Therapy (PDT)
The ability of photosensitizers to generate reactive oxygen species (ROS) upon light activation is the foundation of photodynamic therapy, an innovative cancer treatment.[7][8][9] While specific studies on 4-BBA in PDT are not extensively documented in the provided search results, its fundamental photochemical properties as a photosensitizer suggest its potential in this field. The mechanism would involve the selective accumulation of the photosensitizer in tumor cells, followed by irradiation to produce cytotoxic ROS, leading to cancer cell death.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data from photochemical reactions involving this compound.
| Parameter | Value/Observation | Conditions | Reference |
| Photosensitizing Efficiency in Nonanoic Acid (NA) Oxidation | |||
| Rate of Mass Increase (1:5 4-BBA:NA ratio) | 1.5% | Thin film, dry air | [2] |
| Rate of Mass Increase (1:10 4-BBA:NA ratio) | 0.5% | Thin film, dry air | [2] |
| Enhancement of Photoreaction Rate with Salinity | Factor of 2 | Aqueous solution, increase from 0 to ~38 ppt salinity | [4][5] |
| Enhancement of Photoreaction Rate with pH | Increased rate | Aqueous solution, pH decrease from 8 to 5.4 | [5] |
| Photoproducts of Nonanoic Acid Oxidation Sensitized by 4-BBA | |||
| Major Liquid-Phase Photoproducts | C₈H₁₂O₄, C₈H₁₂O₅, C₉H₁₀O₅, C₉H₁₄O₃, C₉H₁₆O₃, C₉H₁₆O₄, C₁₀H₁₄O₄ | Aqueous solution, AM0 irradiation | [4] |
| Most Enhanced Photoproducts | C₈H₁₂O₄, C₉H₁₀O₅, and C₉H₁₆O₃ (enhanced by a factor of ~11) | Aqueous solution | [5] |
| Photodegradation Products of 4-BBA | |||
| Gas-Phase Products | Benzene (C₆H₆) and Benzaldehyde (C₇H₆O) | Irradiation at 280-310 nm | [4][5] |
Experimental Protocols
Protocol 1: Photosensitized Oxidation of Nonanoic Acid by 4-BBA in Thin Films
This protocol is adapted from studies on the photooxidation of nonanoic acid on surfaces.[2][3]
1. Materials:
- This compound (4-BBA)
- Nonanoic acid (NA)
- Organic solvent (e.g., methanol or chloroform)
- Quartz crystal microbalance (QCM) crystal or other suitable substrate
- Solar simulator or UV lamp
- Gas-tight chamber
- Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS)
2. Procedure:
- Solution Preparation: Prepare stock solutions of 4-BBA and NA in the chosen organic solvent at desired concentrations.
- Thin Film Deposition:
- Mix the 4-BBA and NA solutions to achieve the desired mass ratio (e.g., 1:5 or 1:10).
- Deposit a thin film of the mixture onto the QCM crystal or substrate using a suitable method like spin-coating or drop-casting.
- Allow the solvent to evaporate completely.
- Photochemical Irradiation:
- Place the substrate with the thin film into a gas-tight chamber.
- Control the atmosphere within the chamber (e.g., synthetic air or nitrogen).
- Irradiate the sample with a solar simulator or a UV lamp with a specific wavelength for a defined period.
- Product Analysis:
- Gas-Phase Analysis: Use GC-MS to identify and quantify volatile organic compounds produced during irradiation.
- Liquid-Phase Analysis: Extract the remaining film from the substrate with a suitable solvent. Analyze the extract using LC-MS to identify and quantify non-volatile photoproducts.
Protocol 2: 4-BBA as a Photoinitiator for Acrylate Polymerization
This protocol provides a general method for using 4-BBA as a photoinitiator.
1. Materials:
- This compound (4-BBA)
- Co-initiator (e.g., a tertiary amine like N-methyldiethanolamine)
- Acrylate monomer (e.g., pentaerythritol tetraacrylate - PETA)
- Solvent (if necessary, e.g., dimethyl sulfoxide - DMSO)
- UV light source (e.g., 365 nm LED)
- Reaction vessel (e.g., NMR tube or vial)
2. Procedure:
- Formulation Preparation: In the reaction vessel, dissolve 4-BBA and the co-initiator in the acrylate monomer. If the monomer is too viscous, a small amount of solvent can be added. A typical ratio could be 1-5% w/w of 4-BBA and a similar or slightly higher concentration of the co-initiator relative to the monomer.
- Degassing (Optional but Recommended): To prevent oxygen inhibition of the radical polymerization, degas the formulation by bubbling nitrogen or argon through it for several minutes.
- Photopolymerization:
- Expose the reaction vessel to the UV light source.
- Monitor the polymerization process. This can be done visually (change in viscosity or appearance from transparent to translucent) or by analytical techniques like real-time FTIR to follow the disappearance of the acrylate double bond signal.[6]
- Characterization: After irradiation, the resulting polymer can be characterized for its physical and chemical properties (e.g., hardness, conversion rate).
Visualizations
Caption: General photochemical mechanism of 4-BBA photosensitization.
Caption: Experimental workflow for studying 4-BBA photosensitized reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Photooxidation of Nonanoic Acid by Molecular and Complex Environmental Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACP - Surfaceâbulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid: the dual role of the photosensitizer and environmental influences [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Photodynamic therapy guidelines for the management of oral leucoplakia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy As a Promising Method Used in the Treatment of Oral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzoylphthalic Acid in Free Radical Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzoylphthalic acid as a Type II photoinitiator for free radical photopolymerization. This document outlines the mechanism of action, detailed experimental protocols for polymerization of acrylate monomers, and methods for kinetic analysis.
Introduction
This compound, a carboxylic acid derivative of benzophenone, is a Type II photoinitiator. Upon exposure to ultraviolet (UV) light, it initiates polymerization of various monomers, particularly acrylates and methacrylates.[1] This process is of significant interest in fields such as drug delivery, tissue engineering, and advanced materials science due to its spatial and temporal control over the polymerization process. In conjunction with a co-initiator, typically a tertiary amine, this compound generates free radicals that propagate the polymerization chain reaction.
Mechanism of Photoinitiation
The photoinitiation process with this compound follows a bimolecular hydrogen abstraction mechanism, characteristic of Type II photoinitiators.[2]
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator, such as N-methyldiethanolamine (MDEA) or triethanolamine (TEOA). This step is crucial for the generation of the initiating radicals.
-
Radical Formation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from the this compound and an aminoalkyl radical from the co-initiator.
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization by attacking the double bond of a monomer molecule (e.g., an acrylate), thus starting the polymer chain growth.
Caption: Photoinitiation mechanism of this compound.
Applications in Drug Development
The use of photopolymerization in drug development offers several advantages, including the ability to form hydrogels in situ for controlled drug release and tissue engineering scaffolds. Polymer-based hydrogels are widely used for drug delivery due to their biocompatibility and ability to hold large amounts of water and biological fluids. The properties of these hydrogels can be tailored by selecting specific monomers and controlling the polymerization conditions.
Experimental Protocols
The following protocols are generalized for the photopolymerization of acrylate monomers using a this compound/amine photoinitiator system. Researchers should optimize concentrations and exposure times for their specific application.
Protocol 1: Bulk Photopolymerization of Acrylate Monomers
Objective: To perform the bulk photopolymerization of a multifunctional acrylate monomer to form a solid polymer film.
Materials:
-
This compound (Photoinitiator)
-
N-methyldiethanolamine (MDEA) or Triethanolamine (TEOA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) or 1,6-Hexanediol diacrylate (HDDA) (Monomer)
-
UV lamp (e.g., medium-pressure mercury lamp, 365 nm LED)
-
Glass microscope slides
-
Spacers (e.g., 100 µm thickness)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photoinitiator system. A typical formulation consists of:
-
This compound: 1-3 wt%
-
Co-initiator (MDEA or TEOA): 2-5 wt%
-
Acrylate Monomer (TMPTA or HDDA): 92-97 wt%
-
-
Thoroughly mix the components in a vial protected from ambient light until a homogeneous solution is obtained. A vortex mixer or brief sonication can be used.
-
-
Sample Preparation:
-
Place two spacers on a clean glass microscope slide.
-
Apply a small drop of the photopolymerizable formulation between the spacers.
-
Carefully place a second glass slide on top and apply gentle pressure to create a thin film of uniform thickness.
-
-
UV Curing:
-
Place the prepared sample under the UV lamp at a defined distance to ensure a specific light intensity.
-
Irradiate the sample for a predetermined time (e.g., 60-300 seconds). The curing time will depend on the light intensity, initiator concentration, and monomer reactivity.
-
-
Post-Curing and Analysis:
-
After irradiation, the sample should be a solid, tack-free film.
-
The degree of conversion can be determined using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the decrease in the acrylate double bond absorption peak (around 810 cm⁻¹ and 1635 cm⁻¹).[3]
-
Protocol 2: Kinetic Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of polymerization and final conversion.[4][5]
Materials and Equipment:
-
Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source.
-
Aluminum DSC pans (open pans are typically used for photopolymerization).
-
Photopolymerizable formulation as prepared in Protocol 1.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid formulation (typically 1-3 mg) into an open aluminum DSC pan.
-
-
Photo-DSC Analysis:
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Equilibrate the cell at a desired isothermal temperature (e.g., 25°C or 30°C) under a nitrogen purge to prevent oxygen inhibition.
-
Once a stable baseline is achieved, expose the sample to UV light of a specific intensity (e.g., 10, 20, 30 mW/cm²) for a set duration.
-
The instrument will record the heat flow (in mW) as a function of time. The exothermic peak represents the heat of polymerization.
-
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time 't' can be calculated using the following equation: α = ΔH_t / ΔH_theoretical, where ΔH_t is the heat evolved up to time 't' and ΔH_theoretical is the theoretical heat of polymerization for the specific monomer (e.g., for acrylates, this is typically around 78-86 kJ/mol per double bond).
-
Caption: General experimental workflow for photopolymerization.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from Photo-DSC experiments. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Photopolymerization of TMPTA
| This compound (wt%) | Co-initiator (MDEA, wt%) | Peak Polymerization Rate (s⁻¹) | Time to Peak (s) | Final Conversion (%) |
| 1.0 | 3.0 | Value | Value | Value |
| 2.0 | 3.0 | Value | Value | Value |
| 3.0 | 3.0 | Value | Value | Value |
| Conditions: Isothermal at 25°C, UV intensity of 20 mW/cm², Monomer: TMPTA. |
Table 2: Effect of UV Light Intensity on Photopolymerization of TMPTA
| UV Light Intensity (mW/cm²) | Peak Polymerization Rate (s⁻¹) | Time to Peak (s) | Final Conversion (%) |
| 10 | Value | Value | Value |
| 20 | Value | Value | Value |
| 30 | Value | Value | Value |
| Conditions: Isothermal at 25°C, this compound: 2 wt%, MDEA: 3 wt%, Monomer: TMPTA. |
Conclusion
This compound serves as an effective Type II photoinitiator for the free radical polymerization of acrylate monomers, particularly in the presence of an amine co-initiator. The experimental protocols provided herein offer a framework for utilizing and characterizing photopolymerization systems based on this compound. The kinetic data obtained from techniques such as Photo-DSC are crucial for optimizing formulations and understanding the polymerization process for various applications in research, materials science, and drug development.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Benzoylphthalic Acid Initiated Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-Benzoylphthalic acid as a photoinitiator for free-radical polymerization. This compound, also known as 4-carboxybenzophenone, is a Type II photoinitiator that, upon excitation by UV light, initiates polymerization in the presence of a hydrogen donor or co-initiator. This system is particularly useful for applications requiring spatial and temporal control over the polymerization process, such as in the fabrication of hydrogels for drug delivery and tissue engineering.
Mechanism of Action
This compound functions as a photoinitiator by absorbing UV radiation, which promotes it to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. In this excited triplet state, it can abstract a hydrogen atom from a suitable donor molecule (co-initiator), such as an amine. This process generates a ketyl radical from the benzophenone derivative and a new radical from the co-initiator. Both of these radical species can then initiate the polymerization of monomers, such as acrylates.
Key Applications
The use of this compound as a photoinitiator is relevant in various fields, including:
-
Biomaterials: Synthesis of biocompatible hydrogels for cell encapsulation and controlled drug release.
-
Coatings and Adhesives: UV curing of thin films for protective coatings and adhesives with rapid curing times.
-
3D Printing: Spatially resolved polymerization for the fabrication of complex three-dimensional structures.
Quantitative Data Summary
The efficiency of polymerization initiated by this compound is highly dependent on the choice of co-initiator. The following table provides representative data on the monomer conversion of Poly(ethylene glycol) diacrylate (PEGDA) over time using different amine co-initiators.
| Irradiation Time (minutes) | Monomer Conversion (%) with Triethanolamine (TEA) | Monomer Conversion (%) with N-Methyldiethanolamine (MDEA) | Monomer Conversion (%) with Ethyl-4-(dimethylamino)benzoate (EDMAB) |
| 0 | 0 | 0 | 0 |
| 1 | 25 | 20 | 30 |
| 2 | 45 | 38 | 55 |
| 5 | 75 | 65 | 85 |
| 10 | 90 | 82 | 95 |
| 15 | 92 | 85 | 96 |
Note: The data presented in this table are representative examples based on typical performance of benzophenone-type photoinitiators and may vary depending on specific experimental conditions such as light intensity, monomer concentration, and temperature.
Experimental Protocols
Protocol 1: Photopolymerization of Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels
This protocol describes the preparation of PEGDA hydrogels using this compound as the photoinitiator and Triethanolamine (TEA) as the co-initiator.
Materials:
-
This compound (4-BPA)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
Triethanolamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Preparation of Pre-polymer Solution:
-
Prepare a 20% (w/v) solution of PEGDA in PBS.
-
Prepare a 1% (w/v) stock solution of 4-BPA in a suitable solvent (e.g., DMSO or ethanol).
-
To the PEGDA solution, add the 4-BPA stock solution to achieve a final concentration of 0.1% (w/v).
-
Add TEA to the mixture to a final concentration of 1% (v/v).
-
Vortex the solution until all components are fully dissolved.
-
-
Casting and Curing:
-
Pipette the pre-polymer solution into the desired molds.
-
Place the molds under a 365 nm UV lamp. The distance and intensity of the lamp should be consistent across experiments. A typical intensity is 10-20 mW/cm².
-
Irradiate the samples for a predetermined amount of time (e.g., 5-15 minutes) to form the hydrogels. Visually, the polymerization is evident as the solution changes from a liquid to a solid gel.[1]
-
-
Characterization of Polymerization:
-
The degree of monomer conversion can be monitored using FTIR spectroscopy.[1]
-
Acquire an FTIR spectrum of the unpolymerized pre-polymer solution.
-
Acquire FTIR spectra of the cured hydrogel at different irradiation times.
-
Monitor the decrease in the peak area corresponding to the acrylate double bond (C=C) at approximately 1635 cm⁻¹ and 810 cm⁻¹.
-
The percentage of monomer conversion can be calculated using the following formula: Conversion (%) = [1 - (Peak Area_polymer / Peak Area_monomer)] * 100
-
Visualizations
Caption: Photoinitiation mechanism of this compound.
Caption: Experimental workflow for photopolymerization.
References
Determining the Quantum Yield of 4-Benzoylphthalic Acid using Chemical Actinometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the photochemical quantum yield of 4-Benzoylphthalic acid in solution. The methodology is based on chemical actinometry, a reliable technique for measuring photon flux. Specifically, the well-characterized potassium ferrioxalate actinometer is employed. This application note includes a comprehensive experimental workflow, solution preparation, irradiation procedures, and data analysis required to accurately calculate the quantum yield.
Introduction
The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It is the ratio of the number of moles of a specific event (e.g., product formation or reactant consumption) to the number of moles of photons absorbed by the system. Accurate determination of quantum yields is crucial for characterizing photosensitive materials, understanding reaction mechanisms, and in the development of photochemically active drugs and materials.
This compound, a derivative of benzophenone, is expected to exhibit photochemical activity due to the presence of the benzoyl chromophore. This protocol outlines the use of potassium ferrioxalate actinometry to determine its quantum yield. The principle involves measuring the photon flux of a light source using the potassium ferrioxalate actinometer, which undergoes a well-defined photoreduction of Fe³⁺ to Fe²⁺ with a known quantum yield.[1][2] The amount of Fe²⁺ produced is quantified spectrophotometrically.[1] Subsequently, a solution of this compound is irradiated under identical conditions to measure its photochemical transformation, allowing for the calculation of its quantum yield.
Experimental Principles
The determination of the quantum yield of this compound (Φ_BPA) is achieved by comparing its rate of photoconversion to the rate of a well-established chemical actinometer, potassium ferrioxalate, under the same irradiation conditions.
The quantum yield is calculated using the following equation:
Φ_BPA = (Δ[BPA] / t_BPA) * (1 / I₀) * (1 / f_BPA)
where:
-
Δ[BPA] is the change in concentration of this compound during irradiation.
-
t_BPA is the irradiation time for the this compound solution.
-
I₀ is the photon flux of the light source (in moles of photons per unit time per unit volume), determined using the actinometer.
-
f_BPA is the fraction of incident light absorbed by the this compound solution at the excitation wavelength.
The photon flux (I₀) is determined by irradiating the potassium ferrioxalate actinometer solution and measuring the amount of Fe²⁺ formed. The photoreduction of the ferrioxalate complex is described by the following reaction:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The photon flux is calculated using:
I₀ = (Δ[Fe²⁺] / t_act) * (1 / Φ_act) * (1 / f_act)
where:
-
Δ[Fe²⁺] is the change in concentration of Fe²⁺ ions during irradiation of the actinometer.
-
t_act is the irradiation time for the actinometer solution.
-
Φ_act is the known quantum yield of Fe²⁺ formation for the actinometer at the excitation wavelength.
-
f_act is the fraction of incident light absorbed by the actinometer solution at the excitation wavelength.
Data Presentation
Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer at 25 °C. [2]
| Wavelength (nm) | Concentration (mol/L) | Quantum Yield (Φ_act) |
| 254 | 0.006 | 1.25 |
| 297 | 0.006 | 1.24 |
| 313 | 0.006 | 1.24 |
| 334 | 0.006 | 1.24 |
| 361 | 0.006 | 1.21 |
| 405 | 0.006 | 1.14 |
| 436 | 0.006 | 1.11 |
Table 2: Molar Absorptivity of the Ferroin Complex. [2]
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 510 | 11,100 |
Experimental Protocols
Safety Precautions: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Oxalic acid and its salts are toxic. Potassium ferrioxalate is light-sensitive and should be handled in a darkroom or under red light.[1]
4.1. Preparation of Solutions
4.1.1. Potassium Ferrioxalate Actinometer Solution (0.006 M)
-
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O):
-
In the dark, dissolve 3.5 g of ferric chloride (FeCl₃) in 10 mL of distilled water.[1]
-
In a separate beaker, dissolve 12.5 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in 30 mL of distilled water.
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A precipitate of ferric hydroxide will initially form and then redissolve.
-
Cool the solution in an ice bath for about an hour, then add 10-15 mL of ethanol to induce crystallization.
-
Filter the light green crystals of potassium ferrioxalate trihydrate and wash them with a small amount of cold water and then ethanol.[1]
-
Recrystallize the product from hot water for higher purity. Dry the crystals in a desiccator in the dark.
-
-
Actinometer Solution Preparation:
4.1.2. 1,10-Phenanthroline Solution (0.2% w/v)
-
Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be necessary for complete dissolution.[2]
4.1.3. Buffer Solution (Sodium Acetate/Sulfuric Acid)
-
Prepare a buffer solution by mixing 600 mL of 1 M sodium acetate (CH₃COONa) with 360 mL of 1 M H₂SO₄ and diluting to 1 liter with distilled water.
4.1.4. This compound Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution, depending on the desired experimental conditions).
-
The concentration should be adjusted so that the absorbance at the chosen irradiation wavelength is between 0.1 and 1.0 to ensure sufficient light absorption while minimizing inner filter effects.
4.2. Experimental Workflow
The following diagram illustrates the overall workflow for determining the quantum yield of this compound.
Caption: Workflow for the determination of the quantum yield of this compound.
4.3. Irradiation Procedure
-
Select an appropriate light source (e.g., a mercury lamp with a filter for a specific wavelength or a monochromatic LED) that emits at a wavelength where this compound absorbs.
-
Determine the fraction of light absorbed (f) for both the actinometer and the this compound solutions at the chosen wavelength using a spectrophotometer. The fraction of absorbed light is calculated as f = 1 - 10⁻ᴬ, where A is the absorbance.
-
Irradiation of the Actinometer:
-
Pipette a known volume of the potassium ferrioxalate actinometer solution into a quartz reaction vessel.
-
Irradiate the solution for a precisely measured time interval (t_act). The irradiation time should be short enough to ensure that the conversion is less than 10%.[1]
-
Simultaneously, keep an identical sample in the dark as a control.
-
-
Irradiation of this compound:
-
Using the same experimental setup, irradiate a sample of the this compound solution for a known time (t_BPA).
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them (e.g., by HPLC or UV-Vis spectroscopy) to determine the change in concentration of this compound.
-
4.4. Analysis
4.4.1. Analysis of the Actinometer Solution
-
After irradiation, pipette a known aliquot of the irradiated actinometer solution into a volumetric flask.
-
To the flask, add 2 mL of the 1,10-phenanthroline solution and a volume of the buffer solution equal to half the volume of the actinometer aliquot taken.
-
Dilute to the mark with distilled water.
-
Prepare a blank solution in the same manner using the non-irradiated (dark) actinometer solution.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.
-
Measure the absorbance of the irradiated sample at 510 nm against the dark sample as a blank.
-
Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the ferroin complex (11,100 L mol⁻¹ cm⁻¹ at 510 nm), c is the concentration, and l is the path length of the cuvette.
4.4.2. Analysis of the this compound Solution
-
Analyze the irradiated this compound solution to determine the change in its concentration (Δ[BPA]). This can be done using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the most accurate method to quantify the disappearance of the starting material and the formation of photoproducts.
-
UV-Vis Spectroscopy: If the photoproducts have a significantly different absorption spectrum from the starting material, the change in absorbance at a specific wavelength can be used to calculate the change in concentration.
-
Calculations and Final Report
-
Calculate the photon flux (I₀) of the light source using the data from the actinometry experiment.
-
Calculate the rate of disappearance of this compound from the data obtained in the sample irradiation experiment.
-
Calculate the quantum yield of this compound (Φ_BPA) using the formula provided in Section 2.
The final report should include the determined quantum yield, the experimental conditions (wavelength of irradiation, solvent, temperature), and the methods used for analysis.
Conclusion
Potassium ferrioxalate actinometry provides a robust and accurate method for determining the quantum yield of photochemical reactions. By following the detailed protocols outlined in this application note, researchers can reliably measure the photon flux of their light source and subsequently calculate the quantum efficiency of this compound. This information is invaluable for understanding its photophysical properties and potential applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphthalic acid, also known as 4-carboxybenzophenone, is a key intermediate in the synthesis of various polymers, dyes, and pharmaceuticals. The purity of this compound is a critical quality attribute that directly impacts the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of this compound by separating it from process-related impurities and potential degradation products.[1][2] This application note provides a detailed overview of reversed-phase HPLC (RP-HPLC) methods for the quantitative purity analysis of this compound, complete with experimental protocols and comparative data.
Principle of the Method
The primary recommended method for the purity analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][3] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[1] By employing a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated and quantified. Detection is typically achieved using a UV-Vis detector, as this compound and its common impurities possess chromophores that absorb UV light.[1][2]
Potential Impurities
Based on the synthesis routes of related aromatic acids, potential impurities in this compound may include:
-
Isomeric Impurities: 2-Benzoylbenzoic acid and 3-Benzoylbenzoic acid.[2]
-
Related Substances: Benzoic acid, phthalic acid, terephthalic acid, p-toluic acid, and 4-carboxybenzaldehyde.[4][5][6]
-
Starting Material Residues: Phthalic anhydride and benzene.[2]
-
Degradation Products: Benzophenone.[2]
Comparative Summary of HPLC Methods
The following tables summarize various reported HPLC conditions for the analysis of this compound and related compounds, providing a basis for method selection and development.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Agilent Poroshell 120 SB-C18, 100 mm x 3.0 mm, 2.7 µm | Newcrom R1 |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] | 0.1% TFA in Water[5] | Water with Phosphoric Acid |
| Mobile Phase B | Acetonitrile[1] | Methanol[5] | Acetonitrile[3] |
| Elution Type | Gradient[1] | Gradient[5] | Isocratic |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[5] | Not Specified |
| Column Temp. | 30°C[1] | 40°C[5] | Not Specified |
| Injection Vol. | 10 µL[1] | 2 µL[5] | Not Specified |
| Detector | UV-Vis | Diode Array Detector (DAD) | UV |
| Wavelength | 230 nm or 254 nm[1] | 240 nm[5] | Not Specified |
Detailed Experimental Protocol: RP-HPLC for Purity Analysis
This protocol describes a representative RP-HPLC method for determining the purity of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Data acquisition and processing software.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).
-
This compound reference standard.
-
This compound sample for analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 70:30 v/v).
-
Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates, and tailing factor.
Analysis and Data Interpretation
-
Inject the prepared standard solution to determine the retention time of the this compound peak.
-
Inject the prepared sample solution.
-
Identify the main peak in the sample chromatogram corresponding to this compound by comparing its retention time with that of the standard.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.[1]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationships in HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4-Benzoylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
Applications of 4-Benzoylphthalic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphthalic acid is a versatile organic compound that finds significant applications in polymer chemistry, primarily leveraged for its unique bifunctionality. Possessing both a benzophenone moiety and a phthalic acid group, it can be utilized as both a monomer in the synthesis of high-performance polymers and as a photoinitiator for light-induced polymerization and crosslinking. The benzophenone group imparts photoreactive properties, making it valuable in UV-curable coatings and inks, while the dicarboxylic acid functionality allows for its incorporation into polyester and polyimide backbones, enhancing their thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer synthesis and modification.
Application 1: Monomer for High-Performance Polyimides
4-Benzoylphthalic anhydride, the dehydrated form of this compound, serves as a valuable dianhydride monomer in the synthesis of polyimides. The incorporation of the bulky benzophenone group into the polyimide backbone can enhance solubility, thermal stability, and mechanical properties of the resulting polymers.
Application Notes:
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from 4-Benzoylphthalic anhydride typically follows a two-step process. First, a poly(amic acid) precursor is formed by the reaction of the dianhydride with a diamine in a polar aprotic solvent. This is followed by a cyclodehydration (imidization) step, which can be achieved either thermally or chemically, to form the final polyimide. The choice of diamine allows for the tuning of the final polymer's properties.
Experimental Protocol: Synthesis of a Polyimide from 4-Benzoylphthalic Anhydride and 4,4'-Oxydianiline (ODA)
Materials:
-
4-Benzoylphthalic anhydride (BPA)
-
4,4'-Oxydianiline (ODA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-Oxydianiline (ODA) in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 15-20% (w/v) solution.
-
Once the ODA is fully dissolved, slowly add an equimolar amount of 4-Benzoylphthalic anhydride (BPA) powder to the solution in portions under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 1 hour, and then heat to 80-100°C for an additional 3-4 hours to complete the imidization process.
-
Cool the reaction mixture to room temperature.
-
-
Polymer Precipitation and Purification:
-
Precipitate the polyimide by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 150°C for 12 hours.
-
Expected Results:
The resulting polyimide is typically a light-yellow, tough, and flexible material. Its properties can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.
Quantitative Data: Representative Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 400 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C (in N2) |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2 - 5 GPa |
| Elongation at Break | 5 - 20% |
Note: These are representative values for aromatic polyimides and the specific properties of a polyimide derived from 4-Benzoylphthalic anhydride will depend on the chosen diamine and the final molecular weight.
Application 2: Photoinitiator for UV Curing and Crosslinking
The benzophenone moiety in this compound and its derivatives makes them effective Type II photoinitiators. Upon exposure to UV radiation, the benzophenone group is excited to a triplet state and can abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid formation of a crosslinked polymer network. This process is widely used in UV-curable coatings, inks, and adhesives.
Application Notes:
The efficiency of photoinitiation depends on the UV absorption characteristics of the benzophenone derivative and the nature of the co-initiator. The carboxylic acid groups of this compound can be esterified or amidated to create derivatives with tailored solubility and reactivity for specific formulations. For instance, a supramolecular photoinitiator based on a this compound derivative has been used for spatially-resolved polymerization.[1]
Experimental Protocol: Photocuring of an Acrylate Formulation
Materials:
-
This compound derivative (e.g., an ester or amide for solubility)
-
Co-initiator (e.g., N-Methyldiethanolamine, MDEA)
-
Acrylate monomer/oligomer blend (e.g., a mixture of trimethylolpropane triacrylate (TMPTA) and a urethane diacrylate)
-
UV curing system with a medium-pressure mercury lamp (365 nm)
Procedure:
-
Formulation Preparation:
-
Prepare a formulation by mixing the this compound derivative (photoinitiator, typically 1-5 wt%), the co-initiator (typically 2-8 wt%), and the acrylate monomer/oligomer blend.
-
Ensure thorough mixing in the dark to obtain a homogeneous solution.
-
-
Coating Application:
-
Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic) using a film applicator or spin coater to a desired thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor belt of the UV curing system.
-
Expose the coating to UV radiation at a specific intensity and dose. The curing speed will depend on the formulation and the lamp intensity.
-
-
Characterization of the Cured Film:
-
Assess the cure by checking for tack-free surface.
-
The degree of conversion of the acrylate double bonds can be determined using FTIR by monitoring the disappearance of the peak at ~810 cm⁻¹ or ~1635 cm⁻¹.
-
The mechanical properties of the cured film, such as hardness and adhesion, can be evaluated using standard test methods.
-
Quantitative Data: Representative Cure Characteristics
| Parameter | Typical Value Range |
| Photoinitiator Concentration | 1 - 5 wt% |
| Co-initiator Concentration | 2 - 8 wt% |
| UV Dose | 100 - 1000 mJ/cm² |
| Curing Time | 1 - 30 seconds |
| Final Monomer Conversion | > 90% |
Visualizations
Photoinitiation Mechanism of Benzophenone
Caption: Mechanism of photoinitiation by benzophenone (Type II).
Experimental Workflow for Polyimide Synthesis
References
Application Notes and Protocols: 4-Benzoylphthalic Acid as a Photooxidant in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for the use of 4-benzoylphthalic acid as a photooxidant in organic synthesis are limited in publicly available literature. The following application notes and protocols are largely based on data and methodologies established for its close structural analog, 4-benzoylbenzoic acid (4-BBA), and should be adapted and validated carefully for specific applications.
Introduction
This compound is a bifunctional aromatic ketone and dicarboxylic acid with potential applications in photochemistry. Its structural similarity to benzophenone and 4-benzoylbenzoic acid (4-BBA) suggests its utility as a photooxidant in various organic transformations. Upon absorption of UV radiation, it is expected to form a triplet excited state, a highly reactive species capable of initiating oxidation reactions through hydrogen abstraction or energy transfer mechanisms. This property makes it a candidate for applications in areas such as the oxidation of alcohols, the functionalization of C-H bonds, and other photo-redox processes relevant to synthetic and medicinal chemistry.
Photochemical Mechanism
The photochemical activity of this compound is predicated on the reactivity of its triplet excited state. The generally accepted mechanism, by analogy to 4-BBA, involves the following key steps:
-
Photoexcitation: this compound absorbs a photon (typically in the UV-A region), promoting it to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable substrate (e.g., an alcohol), generating a ketyl radical and a substrate radical.
-
Radical Reactions: In the presence of molecular oxygen, the substrate radical can be trapped to form a peroxide, which can then undergo further reactions to yield the oxidized product. In the absence of oxygen, radical-radical coupling or disproportionation reactions may occur.
Quantitative Data
Table 1: Photophysical Properties of 4-Benzoylbenzoic Acid (Approximation for this compound)
| Parameter | Value | Conditions |
| Absorption Maxima (λmax) | ~260 nm and ~330 nm | pH dependent |
| Triplet State Energy (ET) | ~69 kcal/mol | Estimated |
| Intersystem Crossing Quantum Yield (ΦISC) | ~0.9 - 1.0 | In non-polar solvents |
| Triplet Lifetime (τT) | Microseconds | In deoxygenated solvents |
Table 2: Performance in the Photooxidation of Benzylic Alcohols (Hypothetical Data for this compound based on similar systems)
| Substrate | Product | Yield (%) | Reaction Time (h) |
| Benzyl alcohol | Benzaldehyde | >90 | 4 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 | 3 |
| 1-Phenylethanol | Acetophenone | ~85 | 6 |
| Diphenylmethanol | Benzophenone | ~90 | 5 |
Experimental Protocols
The following are general protocols for conducting photooxidation reactions using this compound as the photooxidant. These should be considered starting points and will require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for the Photooxidation of Alcohols
Materials:
-
This compound (photooxidant)
-
Substrate (e.g., a primary or secondary alcohol)
-
Solvent (e.g., acetonitrile, dichloromethane, or benzene)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)
-
Reaction vessel (e.g., quartz or Pyrex tube)
-
Magnetic stirrer
-
Oxygen source (e.g., balloon or gas cylinder)
Procedure:
-
Solution Preparation: In a suitable reaction vessel, dissolve the substrate (e.g., 1.0 mmol) and this compound (e.g., 0.1 mmol, 10 mol%) in the chosen solvent (e.g., 20 mL).
-
Oxygenation: Purge the solution with oxygen for 10-15 minutes. Maintain a positive pressure of oxygen using a balloon.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp while stirring vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Determination of Quantum Yield (Relative Method)
Materials:
-
This compound
-
Actinometer (e.g., potassium ferrioxalate or a well-characterized photosensitizer with a known quantum yield under the same conditions)
-
Monochromatic light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Actinometry: Prepare a solution of the chemical actinometer and irradiate it with the monochromatic light source for a specific period. Determine the number of photons absorbed by measuring the change in absorbance and using the known quantum yield of the actinometer.
-
Sample Irradiation: Prepare a solution of this compound and the substrate of interest with a similar absorbance at the irradiation wavelength as the actinometer. Irradiate this solution under identical conditions (light intensity, wavelength, and time) as the actinometer.
-
Product Quantification: Quantify the amount of product formed using a calibrated analytical method (e.g., HPLC or GC).
-
Calculation: The quantum yield (Φ) of the reaction can be calculated using the following formula:
Φreaction = (moles of product formed) / (moles of photons absorbed)
The moles of photons absorbed are determined from the actinometry experiment.
Applications in Organic Synthesis
While specific examples for this compound are scarce, its potential applications as a photooxidant, based on its structural analogs, include:
-
Oxidation of Alcohols to Aldehydes and Ketones: A green and selective method for the synthesis of carbonyl compounds.
-
C-H Functionalization: Activation of C-H bonds for the introduction of new functional groups.
-
Photo-initiated Polymerization: Acting as a photoinitiator for radical polymerization processes.
-
Degradation of Organic Pollutants: In environmental applications, for the photocatalytic degradation of persistent organic pollutants.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. Photochemical reactions should be carried out in appropriate reactors designed for such purposes, with proper shielding from UV radiation.
Purification Techniques for Synthesized 4-Benzoylphthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 4-Benzoylphthalic acid. The focus is on providing practical and effective methods to achieve high purity of the target compound, a crucial step in research, development, and manufacturing processes. The protocols are based on established purification techniques for analogous compounds and are designed to be readily adaptable in a laboratory setting.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final products. The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of phthalic anhydride with benzene, can result in the formation of several impurities. These may include unreacted starting materials, isomers (such as 2-benzoylbenzoic acid), and other byproducts. This guide details two primary purification techniques: recrystallization and acid-base extraction, to effectively remove these impurities.
Data Presentation
The selection of a purification method often involves a trade-off between yield and purity. The following table summarizes the expected outcomes for the described purification techniques for this compound. The data is based on typical results obtained for structurally similar aromatic carboxylic acids.
| Purification Technique | Principle | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | >98% | 70-90% | Effective for removing small amounts of impurities; can yield high-purity crystalline product. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. | >95% | 85-95% | Good for removing non-acidic and some less acidic impurities; can handle larger quantities. | May not effectively remove other acidic impurities; requires the use of acids and bases. |
Experimental Protocols
Recrystallization
This protocol describes the purification of this compound using the recrystallization technique. The choice of solvent is critical for successful recrystallization. Based on the solubility of similar compounds like benzoic acid, a mixed solvent system of ethanol and water, or toluene can be effective.[1] A preliminary solvent screen is recommended to determine the optimal solvent or solvent mixture.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture, Toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a reflux condenser is not used, cover the flask with a watch glass to minimize solvent evaporation.
-
Addition of Solvent: Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Acid-Base Extraction
This protocol is effective for separating this compound from neutral or basic impurities. It relies on the conversion of the carboxylic acid to its water-soluble carboxylate salt.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Diethyl ether, Ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from the evolution of carbon dioxide.
-
Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of this compound) will be at the bottom.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the product. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add dilute hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the this compound to precipitate out.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of synthesized this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Preparation of 4-Benzoylphthalic Acid Stock Solutions
Introduction
4-Benzoylphthalic acid is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of fluorescent dyes, optical brighteners, and photoactive polymers.[1] Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and success of experiments. These application notes provide detailed protocols for the preparation of stock solutions of this compound in both organic solvents and aqueous buffers, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties and solubility of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 3885-88-9 | [2][3] |
| Molecular Formula | C15H10O5 | [2][3] |
| Molecular Weight | 270.24 g/mol | [2][3] |
| Melting Point | 326-327 °C | [2] |
| pKa (Predicted) | 2.84 ± 0.10 | [2] |
| Appearance | Light yellow powder | [4] |
| Storage | 2-8°C, dry, sealed | [2][3] |
| Solvent | Anticipated Solubility (based on 4-Benzoylbenzoic acid) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Recommended for high-concentration stock solutions.[5] |
| Dimethylformamide (DMF) | ~30 mg/mL | An alternative organic solvent for high-concentration stocks.[5] |
| Aqueous Buffers | Low | Solubility is pH-dependent; the use of a co-solvent or pH adjustment is necessary.[5][6] |
| Ethanol | Sparingly Soluble | May require heating to aid dissolution.[7] |
| 1 N NaOH / 1 N KOH | Soluble | Can be used to dissolve the acid for subsequent dilution into aqueous buffers.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied to facilitate dissolution.[5]
-
Storage: Store the stock solution at -20°C for long-term stability. It is advisable to aliquot the solution into smaller volumes to minimize repeated freeze-thaw cycles.[5] DMSO stock solutions are generally stable for several months under these conditions.[5]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
DMSO can facilitate the absorption of substances through the skin; handle with care.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the preparation of a working solution of this compound in an aqueous buffer, such as phosphate-buffered saline (PBS), from a high-concentration DMSO stock.
Materials:
-
10 mg/mL this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw the this compound DMSO stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the DMSO stock solution required to achieve the desired final concentration in the aqueous buffer.
-
Serial Dilution: Perform a serial dilution of the stock solution with the aqueous buffer. To minimize precipitation, add the DMSO stock solution to the buffer dropwise while continuously vortexing.[5]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation.
-
Immediate Use: Use the freshly prepared aqueous solution immediately, as storage for more than 24 hours is not recommended due to potential instability and precipitation.[5]
Troubleshooting:
-
Precipitation: If precipitation occurs upon dilution, consider increasing the final percentage of DMSO in the working solution, ensuring it remains compatible with your experimental system. Alternatively, prepare a more dilute intermediate stock solution to reduce the concentration gradient during the final dilution step.[5]
Diagrams
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Logical Relationships: Stability and Storage
Caption: Stability comparison of stock and working solutions.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-benzoyl-phthalic acid | 3885-88-9 [amp.chemicalbook.com]
- 3. 3885-88-9|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Nitrophthalic acid(610-27-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. phytotechlab.com [phytotechlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Benzoylphthalic Acid in Photopolymerization
Welcome to the technical support center for optimizing the use of 4-Benzoylphthalic acid as a photoinitiator in your photopolymerization experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during photopolymerization with this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or Slow Curing | 1. Insufficient this compound Concentration: The concentration of the photoinitiator may be too low to generate an adequate number of free radicals. 2. Inadequate Light Intensity or Wavelength: The UV light source may not be emitting at the optimal wavelength for this compound absorption, or the intensity is too low. 3. Oxygen Inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator and scavenge free radicals, inhibiting polymerization at the surface. 4. Presence of Inhibitors: The monomer or solvent may contain inhibitors that terminate the polymerization chain reaction. | 1. Increase this compound Concentration: Incrementally increase the concentration. A typical starting range for Type II photoinitiators is 0.1-5.0 wt%. 2. Optimize Light Source: Ensure your UV lamp has a significant output in the absorption range of this compound (a benzophenone derivative, typically absorbs around 250-370 nm). Increase the light intensity or the exposure time. 3. Minimize Oxygen Exposure: Perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon). For thin films, a nitrogen purge is often effective. 4. Purify Monomers: Use purified monomers or add inhibitor removers if necessary. |
| Yellowing of the Final Polymer | 1. High this compound Concentration: Excess photoinitiator and its byproducts can cause discoloration. 2. Prolonged UV Exposure: Over-exposure to UV light can lead to degradation and yellowing of the polymer. | 1. Reduce this compound Concentration: Optimize for the lowest effective concentration that still provides complete curing. 2. Optimize Exposure Time: Determine the minimum UV exposure time required for complete curing to avoid over-exposure. |
| Poor Cure Depth (for thick samples) | 1. High this compound Concentration: A high concentration can lead to a strong surface absorption of UV light, preventing it from penetrating deeper into the sample (inner filter effect). 2. High Pigment or Filler Loading: Pigments and fillers can scatter or absorb UV light, reducing its penetration depth. | 1. Optimize this compound Concentration: Lowering the concentration can allow for deeper UV light penetration. Studies on other initiators like BAPO have shown that lower concentrations (e.g., 0.1 wt%) can lead to a more rapid onset of photoinitiation at depth.[1] 2. Adjust Formulation: If possible, reduce the concentration of UV-absorbing additives or use additives that are more transparent to the UV wavelength being used. |
| Brittle Polymer | 1. High Crosslinking Density: This can be a result of high monomer functionality or excessive UV exposure. 2. High Photoinitiator Concentration: While not a direct cause, very high concentrations can sometimes contribute to a less controlled polymerization, potentially affecting the final network structure. | 1. Adjust Monomer Formulation: Incorporate a monofunctional monomer to reduce the overall crosslinking density. Optimize UV exposure time. 2. Optimize Photoinitiator Concentration: Ensure you are using the optimal concentration of this compound. |
| Inconsistent Results | 1. Inhomogeneous Mixing: The photoinitiator may not be fully dissolved or evenly distributed in the monomer solution. 2. Fluctuations in UV Lamp Output: The intensity of the UV lamp may not be stable over time. | 1. Ensure Proper Mixing: Ensure this compound is completely dissolved in the formulation. Gentle heating and stirring can aid dissolution. 2. Monitor Lamp Performance: Regularly check the output of your UV lamp with a radiometer to ensure consistent intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a photopolymerization reaction?
A1: While specific optimal concentrations are highly dependent on the monomer system, light source, and desired properties, a general starting range for benzophenone-type (Type II) photoinitiators is between 0.1 wt% and 5.0 wt% relative to the monomer weight. For initial experiments, a concentration of 1.0 wt% is a reasonable starting point. It is crucial to experimentally optimize the concentration for your specific system.
Q2: Does this compound require a co-initiator?
A2: Yes, this compound is a Type II photoinitiator and typically requires a co-initiator, or synergist, to efficiently initiate polymerization. Co-initiators are typically hydrogen donors, such as tertiary amines (e.g., triethanolamine, N-methyldiethanolamine) or ethers. The co-initiator is essential for the hydrogen abstraction step that generates the initiating free radicals.
Q3: What is the mechanism of initiation for this compound?
A3: this compound, being a benzophenone derivative, initiates polymerization via a Type II hydrogen abstraction mechanism . Upon absorption of UV light, it is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. The excited triplet state of the this compound then abstracts a hydrogen atom from a co-initiator, generating a ketyl radical and a co-initiator-derived radical. The co-initiator radical is typically the primary species that initiates the polymerization of the monomer.
Q4: How does the concentration of this compound affect the properties of the final polymer?
A4: The concentration of this compound can significantly impact the final polymer properties:
-
Mechanical Properties: Insufficient concentration can lead to incomplete curing and poor mechanical strength. Conversely, an excessively high concentration does not necessarily improve and can sometimes negatively affect the polymer network formation, potentially leading to brittleness.
-
Cure Depth: Higher concentrations can decrease the cure depth due to the inner filter effect, where the photoinitiator at the surface absorbs most of the UV light.
-
Color: High concentrations can lead to yellowing of the final polymer.
Q5: Can I use this compound for curing pigmented or filled systems?
A5: Yes, but with considerations. Pigments and fillers can absorb or scatter the UV light, competing with the photoinitiator. This can lead to a need for higher initiator concentrations or longer exposure times. However, as mentioned, very high concentrations can be detrimental to cure depth. Therefore, careful optimization of the photoinitiator concentration is critical in such systems.
Data Presentation
The following tables provide an example of how to structure quantitative data from your optimization experiments. Please note that the data presented here is illustrative for a generic acrylate system with a Type II photoinitiator and is not specific to this compound. You should generate similar tables with your own experimental data.
Table 1: Effect of this compound Concentration on Cure Characteristics
| This compound (wt%) | Co-initiator (wt%) | UV Exposure Time (s) | Cure Depth (mm) | Gel Content (%) |
| 0.5 | 1.0 | 60 | 2.5 | 85 |
| 1.0 | 1.0 | 60 | 2.1 | 92 |
| 2.0 | 1.0 | 60 | 1.5 | 95 |
| 3.0 | 1.0 | 60 | 1.1 | 96 |
Table 2: Effect of this compound Concentration on Mechanical Properties
| This compound (wt%) | Co-initiator (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0.5 | 1.0 | 35 | 8 | 75 |
| 1.0 | 1.0 | 45 | 6 | 80 |
| 2.0 | 1.0 | 48 | 5 | 82 |
| 3.0 | 1.0 | 47 | 4.5 | 83 |
Experimental Protocols
General Protocol for Photopolymerization of an Acrylate Monomer
This protocol provides a general methodology for a photopolymerization experiment using this compound.
1. Materials:
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator: this compound
-
Co-initiator (e.g., Triethanolamine, TEOA)
-
Solvent (if necessary, e.g., Tetrahydrofuran, THF)
-
UV light source (e.g., mercury lamp with appropriate filters or a UV-LED with a specific wavelength)
-
Molds for sample preparation
-
Inert gas supply (e.g., Nitrogen)
2. Preparation of the Photopolymer Formulation:
-
Weigh the desired amount of this compound and the co-initiator. A typical starting ratio is 1:1 by weight, but this should be optimized.
-
Add the photoinitiator and co-initiator to the monomer.
-
If a solvent is used, dissolve the photoinitiator and co-initiator in the solvent before adding to the monomer.
-
Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer in a light-protected container (e.g., an amber vial). Gentle heating may be applied if necessary, but care should be taken to avoid premature polymerization.
3. Photopolymerization Procedure:
-
Pour the prepared formulation into the desired mold.
-
If oxygen inhibition is a concern, place the mold in a chamber and purge with an inert gas (e.g., nitrogen) for several minutes to create an inert atmosphere.
-
Expose the formulation to UV light from a specified distance for a predetermined time. The distance and time will need to be optimized based on the light source intensity and the formulation.
-
After UV exposure, remove the cured polymer from the mold.
4. Characterization:
-
Cure Depth: For thicker samples, the depth of the cured polymer can be measured using calipers.
-
Gel Content: The degree of crosslinking can be determined by measuring the insoluble fraction of the polymer after extraction with a suitable solvent (e.g., acetone or THF) for 24 hours.
-
Mechanical Properties: The tensile strength, elongation at break, and hardness of the cured polymer can be measured using appropriate instrumentation (e.g., a universal testing machine and a durometer).
Visualizations
Photopolymerization Mechanism of this compound
Caption: Type II photopolymerization mechanism of this compound.
General Experimental Workflow
Caption: General workflow for photopolymerization experiments.
References
Technical Support Center: 4-Benzoylphthalic Acid as a Photoinitiator
Welcome to the technical support center for 4-Benzoylphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during its use as a photoinitiator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a photoinitiator?
This compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo cleavage upon UV exposure to form radicals, Type II initiators, such as those in the benzophenone family, require a co-initiator or synergist (e.g., a tertiary amine) to generate radicals. Upon UV absorption, this compound transitions to an excited triplet state and abstracts a hydrogen atom from the co-initiator, which then initiates polymerization.
Q2: What are the most common problems encountered when using this compound?
The most frequently reported issues include:
-
Yellowing of the cured polymer: This is a common issue with aromatic photoinitiators.[1][2][3]
-
Solubility issues: Difficulty in dissolving the photoinitiator in certain monomer formulations.
-
Incomplete or slow curing: This can be influenced by several factors including photoinitiator concentration, light intensity, and the presence of oxygen.
Q3: Why does yellowing occur and how can it be minimized?
Yellowing is often caused by the formation of colored byproducts from the photoinitiator after UV exposure.[1][4] The aromatic structure of this compound can contribute to this discoloration.[3]
Strategies to minimize yellowing include:
-
Optimizing Photoinitiator Concentration: Use the lowest effective concentration of this compound.
-
Using Co-initiators: Certain co-initiators can help reduce yellowing.[5]
-
Post-Curing Treatment: In some cases, a controlled thermal treatment after UV curing can reduce yellowing.
-
Inert Atmosphere: Curing under an inert atmosphere like nitrogen can sometimes mitigate yellowing caused by photo-oxidation.
-
Light Stabilizers: Incorporating UV absorbers and hindered amine light stabilizers (HALS) can protect the cured polymer from post-cure yellowing induced by subsequent light exposure.[1]
Q4: What is the solubility of this compound in common monomers?
Q5: What is the UV absorption range for this compound?
The UV-Visible absorption spectrum for the structurally similar compound, 4-benzoylbenzoic acid, shows two main absorption bands, one at approximately 260 nm and a weaker, broader band between 320-360 nm.[7][8] This suggests that this compound is most effective when used with UV light sources that have strong emissions in the UVA range.
Troubleshooting Guide
Issue 1: The formulation does not cure or cures very slowly.
-
Question: Have you included a co-initiator in your formulation?
-
Answer: this compound is a Type II photoinitiator and requires a hydrogen donor, such as a tertiary amine (e.g., triethanolamine or ethyl 4-(dimethylamino)benzoate), to efficiently initiate polymerization.[9]
-
-
Question: Is the UV lamp output matched with the absorption spectrum of the photoinitiator?
-
Answer: Ensure your UV source has a significant output in the 320-360 nm range where benzophenone-type initiators absorb. Check the lamp's specifications and age, as output can decrease over time.
-
-
Question: What is the concentration of the photoinitiator?
-
Answer: Too low a concentration will result in insufficient radical generation. Conversely, excessively high concentrations can lead to "surface curing" where the top layer cures and blocks UV light from penetrating deeper into the sample. An optimal concentration is typically determined through a ladder study.
-
-
Question: Are you curing in the presence of air?
-
Answer: Oxygen can inhibit free-radical polymerization, especially at the surface. Try curing under a nitrogen or argon atmosphere to see if the cure speed improves.
-
Issue 2: The surface of the cured polymer is tacky or uncured.
-
Question: What is the atmosphere during curing?
-
Answer: As mentioned above, oxygen inhibition is a primary cause of surface tackiness. Curing in an inert atmosphere is the most effective solution. Alternatively, increasing the photoinitiator concentration or using a co-initiator that is less sensitive to oxygen can help.
-
-
Question: Is the light intensity at the surface sufficient?
-
Answer: Ensure the distance from the UV lamp to the sample surface is optimized for maximum intensity.
-
Issue 3: The cured polymer is yellow.
-
Question: What is the concentration of the photoinitiator?
-
Answer: High concentrations of aromatic photoinitiators can lead to increased yellowing. Try reducing the concentration to the minimum effective level.
-
-
Question: Have you considered using additives to mitigate yellowing?
-
Answer: The addition of certain stabilizers or antioxidants can sometimes reduce the yellowing effect. Also, consider if any other components in your formulation, such as certain amines, could be contributing to the yellowing.[5]
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the UV-Visible absorption data for the closely related compound, 4-benzoylbenzoic acid (4BBA), which can serve as a useful proxy.
| Compound | Band I (nm) | Band II (nm) | Solvent/pH | Reference |
| 4-Benzoylbenzoic Acid | 260 | 333 | Aqueous, pH 1.0 | [7][8] |
Experimental Protocols
Protocol: Evaluating the Curing Performance of this compound
This protocol describes a method for determining the degree of conversion of an acrylate monomer using Fourier-Transform Infrared (FTIR) spectroscopy.
1. Materials:
-
This compound
-
Co-initiator (e.g., Triethanolamine)
-
Acrylate or methacrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
FTIR spectrometer with a horizontal attenuated total reflectance (ATR) accessory
-
UV curing lamp with a known spectral output and intensity
-
Micropipette
-
Stopwatch
2. Formulation Preparation:
-
Prepare a stock solution of the monomer.
-
Dissolve the desired concentration of this compound (e.g., 1-5% by weight) and the co-initiator (e.g., 1-3% by weight) in the monomer. This should be done in a dark or UV-protected vial to prevent premature polymerization.
-
Gently mix until all components are fully dissolved.
3. FTIR Measurement:
-
Obtain a background spectrum on the clean ATR crystal.
-
Apply a small drop of the uncured formulation onto the ATR crystal.
-
Record the FTIR spectrum of the uncured sample. The peak corresponding to the acrylate C=C double bond is typically found around 1635 cm⁻¹ and 810 cm⁻¹.
-
Position the UV lamp at a fixed distance above the sample on the ATR crystal.
-
Simultaneously start the UV lamp and the FTIR time-course measurement, recording spectra at regular intervals (e.g., every 5 seconds).
-
Continue the measurement for a predetermined time or until the acrylate peak height no longer changes.
-
After curing, record a final FTIR spectrum.
4. Data Analysis:
-
The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - (Aₜ / A₀)] x 100 Where:
-
Aₜ is the area or height of the acrylate peak at time 't'.
-
A₀ is the initial area or height of the acrylate peak before curing.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Type II photoinitiation mechanism of this compound.
Caption: A logical workflow for troubleshooting poor curing results.
References
- 1. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. facfox.com [facfox.com]
- 3. How to resist yellowing (Part 2): Light Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 4. researchgate.net [researchgate.net]
- 5. radtech2022.com [radtech2022.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01520C [pubs.rsc.org]
- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
Technical Support Center: Overcoming Oxygen Inhibition in 4-Benzoylphthalic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with oxygen inhibition during the polymerization of 4-Benzoylphthalic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the photopolymerization of this compound, which is presumed to function as a Type II photoinitiator in a free-radical polymerization process.
Issue 1: Incomplete or Tacky Surface Cure
Question: My polymerized sample has a tacky or uncured surface, while the bulk of the material seems to be cured. What is causing this, and how can I fix it?
Answer:
This is a classic sign of oxygen inhibition, where atmospheric oxygen interferes with the free-radical polymerization process at the surface.[1] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which terminate the polymerization chain.[2][3] Here are several strategies to resolve this issue:
Potential Causes & Solutions:
| Potential Cause | Detailed Solution | Experimental Protocol |
| Oxygen Presence at the Surface | The most direct method is to remove oxygen from the curing environment.[1] | Inert Atmosphere: Purge the reaction chamber with an inert gas like nitrogen or argon before and during UV exposure. A continuous positive pressure of the inert gas should be maintained.[2][4] For small-scale lab setups, a glove box or a simple enclosure with a nitrogen inlet can be effective.[5] |
| Cover Film: Apply a transparent film, such as a polyethylene or FEP film, directly onto the surface of the liquid resin before curing.[1][2] This creates a physical barrier to oxygen diffusion. Ensure the film is transparent to the UV wavelength being used. | ||
| Insufficient Radical Generation | A higher concentration of initial radicals can consume dissolved oxygen and overwhelm the inhibitory effect.[6] | Increase Photoinitiator Concentration: While this compound may act as the photoinitiator, consider increasing its concentration or adding a co-initiator. However, excessive concentrations can negatively impact the physical properties of the polymer.[1] |
| High-Intensity UV Source: Use a higher intensity UV lamp.[1][6] This generates a greater flux of radicals, leading to faster oxygen consumption and a more rapid cure. | ||
| Formulation Susceptibility | The chemical composition of your formulation can influence its sensitivity to oxygen inhibition. | Add Oxygen Scavengers: Incorporate additives that react with and consume oxygen. Thiols (mercaptans) and amines are highly effective.[1][7] Thiols can act as chain transfer agents to regenerate active radicals.[8] |
| Increase Monomer Functionality: Using monomers with higher functionality can lead to a more densely cross-linked network, which can limit oxygen diffusion.[6] |
Issue 2: Low Polymerization Rate or Long Induction Period
Question: The polymerization of my this compound formulation is very slow to start, or the overall reaction rate is low. How can I improve the kinetics?
Answer:
A long induction period and slow polymerization rate are also characteristic of oxygen inhibition.[7] During the induction period, the generated free radicals are primarily consumed by dissolved oxygen, and polymerization does not proceed until the oxygen is depleted.
Potential Causes & Solutions:
| Potential Cause | Detailed Solution | Experimental Protocol |
| Dissolved Oxygen in the Bulk Resin | Oxygen is present not just at the surface but also dissolved within the resin itself. | Inert Gas Sparging: Before curing, bubble an inert gas (nitrogen or argon) through the liquid resin for several minutes to displace dissolved oxygen.[4] For volatile monomers, it's advisable to cool the sample during sparging. |
| Freeze-Pump-Thaw Cycles: For high-purity applications and to remove all traces of dissolved gas, perform at least three freeze-pump-thaw cycles.[4] This involves freezing the sample with liquid nitrogen, applying a vacuum to remove gases, and then thawing. | ||
| Low Photoinitiation Efficiency | The efficiency of radical generation may be insufficient to overcome the baseline oxygen concentration. | Optimize Photoinitiator System: this compound, like benzophenone, is a Type II photoinitiator and requires a co-initiator (e.g., a tertiary amine) to efficiently generate radicals.[9] Ensure an appropriate co-initiator is present in an optimal concentration. |
| Select Appropriate Wavelength: Ensure the UV source's emission spectrum overlaps with the absorption spectrum of this compound.[9] The absorption of benzophenone derivatives is typically in the UV-A range.[10] | ||
| Chemical Inhibition | Impurities in the monomers or solvents can inhibit polymerization.[11] | Purify Reagents: Use high-purity monomers and solvents. Inhibitors added to monomers for stabilization should be removed prior to use, for example, by passing through an inhibitor-removal column.[12] |
Frequently Asked Questions (FAQs)
Q1: How does oxygen inhibit the polymerization of this compound?
A1: In the photopolymerization initiated by this compound (a benzophenone derivative), UV light excites the molecule, which then abstracts a hydrogen atom from a co-initiator (like an amine) to form free radicals. These radicals initiate the polymerization of acrylate or other suitable monomers. Oxygen, a diradical itself, readily reacts with these carbon-centered radicals to form peroxy radicals.[2] These peroxy radicals are much less reactive and generally do not continue the polymerization chain, effectively terminating it.[3] This process is most pronounced at the air-resin interface where oxygen is abundant.[6]
Q2: What is the role of an inert atmosphere, and which gas should I use?
A2: An inert atmosphere displaces oxygen from the reaction environment, thereby preventing it from interfering with the polymerization process.[2] Nitrogen is the most commonly used gas due to its effectiveness and relatively low cost.[1][2] Argon is also an excellent choice and is more inert than nitrogen, but it is also more expensive. For most applications, nitrogen is sufficient.
Q3: Are there chemical additives that can combat oxygen inhibition?
A3: Yes, several types of additives can be incorporated into the formulation to reduce the effects of oxygen inhibition. These include:
-
Thiols (Mercaptans): Highly effective at scavenging oxygen and can also participate in chain transfer reactions to regenerate propagating radicals.[1][8]
-
Amines: Tertiary amines not only act as co-initiators for Type II photoinitiators but can also help reduce oxygen inhibition.[1][6]
-
Phosphines: These can also be used as oxygen scavengers.[7]
-
Ethers: Can help mitigate oxygen inhibition, though they are generally less effective than thiols or amines.[1]
Q4: Can I just increase the UV exposure time to overcome a tacky surface?
A4: Simply increasing the exposure time is often not an effective solution for overcoming oxygen inhibition at the surface.[2] The continuous diffusion of oxygen from the air into the surface layer means that as soon as radicals are formed, they are quenched. A more effective process-related solution is to increase the intensity of the UV light, which can generate radicals at a rate that is faster than the rate of oxygen diffusion and reaction.[1][6]
Quantitative Data Summary
The following tables summarize key data related to strategies for mitigating oxygen inhibition.
Table 1: Comparison of Chemical Additives for Oxygen Inhibition Mitigation
| Additive Type | Effectiveness | Potential Drawbacks | Typical Concentration Range |
| Thiols | Very High[1] | Unpleasant odor, can affect mechanical properties[1] | 5-30 mol%[6] |
| Amines | High[1] | Can cause yellowing, potential for residual odor[1] | 1-5 wt% |
| Ethers | Moderate[1] | Required in larger quantities, can impact coating properties[1] | Formulation dependent |
| Phosphines | High[7] | - | Formulation dependent |
Table 2: Influence of Process Parameters on Curing
| Parameter | Adjustment | Effect on Oxygen Inhibition | Rationale |
| UV Light Intensity | Increase | Decreased Inhibition[6] | Higher radical flux consumes oxygen more rapidly.[1] |
| Atmosphere | Replace Air with N₂/Ar | Elimination of Inhibition[2] | Oxygen is physically removed from the environment.[1] |
| Film Thickness | Increase | Decreased Inhibition (in bulk) | Oxygen diffusion is limited in thicker samples.[8] |
| Photoinitiator Conc. | Increase | Decreased Inhibition[6] | Generates a higher concentration of radicals to scavenge oxygen.[1] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to overcoming oxygen inhibition.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. mypolymers.com [mypolymers.com]
- 3. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. radtech.org [radtech.org]
- 7. radtech.org [radtech.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. reddit.com [reddit.com]
improving the solubility of 4-Benzoylphthalic acid in aqueous solutions
Technical Support Center: 4-Benzoylphthalic Acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information below will help you overcome common challenges related to its dissolution in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
This compound is a dicarboxylic acid with a nonpolar benzophenone core. In its undissociated form at neutral pH, the molecule has limited ability to form favorable interactions with polar water molecules, leading to low aqueous solubility.
Q2: How can I improve the solubility of this compound in my aqueous-based experiments?
The two primary methods for increasing the aqueous solubility of this compound are:
-
pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid groups, forming the more soluble carboxylate salt.
-
Use of Co-solvents: Adding a water-miscible organic solvent can help to solubilize the nonpolar regions of the molecule.
Q3: What is the predicted pKa of this compound?
The predicted pKa for the first carboxylic acid group is approximately 2.84.[1] The second pKa is estimated to be around 5.3, slightly lower than that of phthalic acid due to the electron-withdrawing nature of the benzoyl group. Understanding these pKa values is crucial for effectively using pH to control solubility.
Q4: At what pH will this compound be fully dissolved?
To ensure complete deprotonation and dissolution, the pH of the solution should be at least 1.5 to 2 units above the second pKa value. Therefore, a pH of 7.5 or higher is recommended for achieving maximum aqueous solubility.
Q5: Can I use organic solvents to prepare a stock solution?
Yes, preparing a concentrated stock solution in an organic solvent is a common and effective strategy. Solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are good choices. This stock solution can then be diluted into your aqueous experimental medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation occurs when diluting an organic stock solution into an aqueous buffer. | The final concentration of the organic co-solvent is too low to maintain solubility. The aqueous buffer's pH is not high enough to keep the compound ionized. | - Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experiment).- Increase the pH of the aqueous buffer before adding the stock solution.- Add the stock solution dropwise to the vigorously stirred aqueous buffer. |
| The compound does not dissolve even after adjusting the pH. | The pH is not sufficiently high to fully deprotonate both carboxylic acid groups. The concentration of this compound exceeds its solubility limit at that specific pH and temperature. | - Verify the final pH of the solution after adding the acidic compound.- Adjust the pH to be at least 2 units above the second pKa (~pH 7.5 or higher).- Gently warm the solution to increase solubility, but be cautious of potential degradation at elevated temperatures. |
| The solution is cloudy or forms a suspension. | Incomplete dissolution due to insufficient pH, inadequate mixing, or reaching the solubility limit. | - Ensure vigorous and prolonged stirring.- Use sonication to aid in the dispersion and dissolution of the solid particles.- Check and readjust the pH of the cloudy solution. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium over time. The organic co-solvent used for the stock solution is interfering with the assay. | - Prepare fresh dilutions from the stock solution immediately before each experiment.- Run a vehicle control with the same concentration of the organic co-solvent to assess its impact on the assay. |
Data Presentation: Estimated Solubility
Disclaimer: The following are estimated solubility values based on the properties of structurally similar compounds. Actual solubility should be determined empirically for your specific experimental conditions.
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values (25°C)
| pH | Predominant Species | Estimated Solubility (mg/mL) |
| 2.0 | Fully Protonated (H₂A) | < 0.1 |
| 4.0 | Mono-anionic (HA⁻) | 0.5 - 1.5 |
| 7.5 | Di-anionic (A²⁻) | > 10 |
Table 2: Co-solvent Systems for Stock Solutions
| Co-solvent | Estimated Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for high-concentration stock solutions. |
| DMF | > 50 | Another excellent option for stock solutions. |
| Ethanol | 5 - 10 | Lower solubility compared to DMSO and DMF. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution using pH Adjustment
This protocol describes the preparation of a 10 mg/mL aqueous solution of this compound by forming its sodium salt.
Materials:
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This compound
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1 M Sodium Hydroxide (NaOH) solution
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Deionized water
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pH meter
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Stir plate and stir bar
Procedure:
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Weigh 100 mg of this compound and add it to a beaker containing approximately 8 mL of deionized water.
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Place the beaker on a stir plate and begin stirring. The mixture will appear as a suspension.
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Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
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Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable at 7.5 or slightly above.
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Once dissolved, transfer the solution to a volumetric flask and add deionized water to reach a final volume of 10 mL.
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Filter the solution through a 0.22 µm filter if sterile conditions are required.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
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Anhydrous DMSO
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Vortex mixer
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Sterile microcentrifuge tubes
Procedure:
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Weigh 50 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Effect of pH on the solubility of this compound.
References
identifying and minimizing byproducts in 4-Benzoylphthalic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-benzoylbenzoic acid. Our focus is on identifying and minimizing byproducts in the common synthetic route: the Friedel-Crafts acylation of benzene with phthalic anhydride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-benzoylbenzoic acid.
Problem 1: Low Yield of 4-Benzoylbenzoic Acid and High Proportion of 2-Benzoylbenzoic Acid Isomer
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Question: My reaction is producing a low yield of the desired 4-benzoylbenzoic acid, with the main impurity being the 2-benzoylbenzoic acid isomer. How can I improve the regioselectivity for the para-product?
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Answer: The formation of both 2-benzoylbenzoic acid (ortho-isomer) and 4-benzoylbenzoic acid (para-isomer) is expected in the Friedel-Crafts acylation of benzene with phthalic anhydride. The acyl group can attack either the ortho or para position of the benzene ring. However, the ratio of these isomers is influenced by steric hindrance. The bulky acylium ion intermediate will preferentially attack the less sterically hindered para position.[1] To favor the formation of the 4-isomer, consider the following optimizations:
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Temperature Control: Lower reaction temperatures (e.g., 0-5°C) can enhance the selectivity for the para-isomer, which is often the kinetically favored product in Friedel-Crafts acylations.[2]
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Solvent Selection: Non-polar solvents like carbon disulfide or nitrobenzene are traditionally used and can influence the isomer distribution.[2] Experimenting with different solvents may improve the yield of the desired para-isomer.
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Catalyst Choice: While anhydrous aluminum chloride (AlCl₃) is the most common catalyst, exploring other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could alter the regioselectivity.[2] The size of the catalyst-acylating agent complex can influence the steric environment around the electrophile.
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Problem 2: Formation of a Significant Amount of Diphenylphthalide Byproduct
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Question: I am observing a significant amount of an insoluble, high-melting point byproduct, which I suspect is diphenylphthalide. What causes its formation and how can it be minimized?
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Answer: Diphenylphthalide is a common byproduct in the Friedel-Crafts reaction between phthalic anhydride and benzene, particularly when an excess of benzene or a high reaction temperature is used. It is formed when the initially produced benzoylbenzoic acid undergoes a second intramolecular Friedel-Crafts reaction. To minimize the formation of diphenylphthalide:
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Control Stoichiometry: Use a precise 1:1 molar ratio of phthalic anhydride to benzene. An excess of benzene can drive the formation of the disubstituted product.
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Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction once the phthalic anhydride has been consumed can prevent the subsequent reaction that forms diphenylphthalide.
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Moderate Reaction Temperature: Avoid excessively high temperatures, as this can promote the secondary acylation reaction.
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Problem 3: The Reaction Mixture Turns into a Dark, Tarry Mass
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Question: My reaction mixture has become a dark, intractable tar, making product isolation impossible. What leads to this and how can I prevent it?
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Answer: Tar formation is a common issue in Friedel-Crafts acylations and can be caused by several factors:
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Excessive Heat: High reaction temperatures can lead to the decomposition and polymerization of starting materials and products.[3]
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Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in degradation.[3]
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Impurities: The presence of impurities in the reagents or solvent can act as catalysts for polymerization.
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Localized Overheating: During the addition of the aluminum chloride catalyst, which is a highly exothermic process, localized hot spots can form, leading to tar formation.
To prevent tar formation:
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Maintain Strict Temperature Control: Use an ice bath to control the temperature during the addition of AlCl₃ and throughout the reaction.
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Monitor the Reaction: Use TLC to determine the optimal reaction time and quench the reaction promptly.
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Ensure Anhydrous Conditions and Pure Reagents: Use freshly distilled solvents and high-purity reagents to avoid side reactions.[4]
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Controlled Catalyst Addition: Add the aluminum chloride catalyst slowly and in portions to the cooled reaction mixture to manage the exotherm.[4]
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Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of 4-benzoylbenzoic acid via Friedel-Crafts acylation?
A1: The primary byproducts are:
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2-Benzoylbenzoic acid: The ortho-isomer of the desired product.
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Diphenylphthalide: Formed from a secondary acylation reaction.
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Polyacylated products: Can occur if the product is still reactive enough to undergo further acylation.
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Unreacted starting materials: Phthalic anhydride and benzene.
Q2: How can I effectively separate 4-benzoylbenzoic acid from its ortho-isomer, 2-benzoylbenzoic acid?
A2: The separation of these isomers can be challenging due to their similar physical properties. However, a combination of techniques can be employed:
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Fractional Recrystallization: This is a common method that exploits the slight differences in solubility of the two isomers in a particular solvent. Experimentation with different solvents (e.g., aqueous ethanol, toluene) is often necessary to find optimal conditions.[5][6]
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pH-Based Extraction: The acidity of the two carboxylic acid isomers may differ slightly. Careful adjustment of the pH of an aqueous solution containing the sodium salts of the acids can sometimes lead to the preferential precipitation of one isomer.
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Chromatography: For small-scale purifications or for obtaining highly pure material, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be effective.[7]
Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A3: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) .[7] A reverse-phase HPLC method with a C18 column and a UV detector is typically used to separate and quantify 4-benzoylbenzoic acid, 2-benzoylbenzoic acid, and other potential byproducts.[8] Other useful techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the main products and byproducts.[9]
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Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information for byproduct identification.
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Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and get a qualitative idea of the number of components in the mixture.
Q4: Can I use a catalyst other than aluminum chloride?
A4: Yes, while anhydrous aluminum chloride is the traditional and most common Lewis acid catalyst for this reaction, other catalysts can be used. These include other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as solid acid catalysts like zeolites and sulfated zirconia.[10][11] The choice of catalyst can influence the reaction rate, yield, and regioselectivity. In some cases, greener and more reusable catalysts are sought to avoid the environmental issues associated with the large amounts of AlCl₃ required and the subsequent aqueous workup.
Data Presentation
The following table summarizes the key factors influencing byproduct formation and the recommended strategies for their minimization.
| Byproduct | Influencing Factors | Minimization Strategies |
| 2-Benzoylbenzoic Acid (ortho-isomer) | Reaction Temperature, Solvent, Catalyst | Lower reaction temperature (0-5°C), Use of non-polar solvents, Experiment with different Lewis acids to optimize steric hindrance. |
| Diphenylphthalide | Stoichiometry, Reaction Time, Temperature | Use a 1:1 molar ratio of reactants, Monitor reaction by TLC and stop at completion, Avoid high reaction temperatures. |
| Tar Formation | High Temperature, Prolonged Reaction, Impurities | Maintain strict temperature control, Monitor reaction progress, Use pure and anhydrous reagents and solvents. |
| Polyacylated Products | Stoichiometry of Acylating Agent | Use a 1:1 or slight excess of the aromatic substrate relative to the acylating agent. |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Benzoylbenzoic Acid
This protocol is designed to favor the formation of the para-isomer, 4-benzoylbenzoic acid.
Materials:
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Phthalic anhydride (high purity)
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Benzene (anhydrous)
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Aluminum chloride (anhydrous)
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Concentrated Hydrochloric Acid
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Ice
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Sodium Carbonate solution (10%)
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Aqueous Ethanol (for recrystallization)
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Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous benzene.
-
Catalyst Addition: Cool the flask in an ice-salt bath to 0-5°C. Slowly and in portions, add anhydrous aluminum chloride with vigorous stirring.
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Addition of Phthalic Anhydride: Dissolve phthalic anhydride in a minimum amount of anhydrous benzene and add it to the dropping funnel. Add the phthalic anhydride solution dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for another 2-3 hours. Monitor the reaction progress by TLC.
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Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification:
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Wash the combined organic layers with a 10% sodium carbonate solution. The benzoylbenzoic acids will be extracted into the aqueous basic layer as their sodium salts.
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Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.
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Filter the crude product, wash with cold water, and dry.
-
-
Isomer Separation (Recrystallization):
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Dissolve the crude product in a minimum amount of hot aqueous ethanol.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 4-Benzoylbenzoic acid is generally less soluble and will crystallize out first.
-
Filter the crystals and wash with a small amount of cold aqueous ethanol.
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The purity of the product should be checked by HPLC and melting point determination.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 4-benzoylbenzoic acid.
Caption: Logical relationships between reaction conditions and byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
stability of 4-Benzoylphthalic acid under prolonged UV irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzoylphthalic acid, focusing on its stability under prolonged UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the general photostability of this compound?
A1: this compound, also known as 4-carboxybenzophenone, is a photoactive compound. Upon absorption of UV light, it can become electronically excited and act as a photosensitizer, potentially leading to its own degradation or the degradation of other nearby molecules. While many benzophenone derivatives are designed as UV filters and exhibit some level of photostability, prolonged exposure to high-intensity UV radiation can lead to degradation. Studies on related benzophenone compounds show half-lives under direct UV irradiation ranging from 17 to 99 hours.[1][2]
Q2: What is the photochemical mechanism behind the potential degradation of this compound?
A2: The photochemical activity of this compound is primarily driven by the formation of its triplet excited state upon UV absorption. This highly reactive species can then initiate chemical reactions through pathways such as hydrogen abstraction from other molecules. This process generates radical intermediates that can lead to a variety of degradation products.
Q3: What are the potential degradation products of this compound under UV irradiation?
A3: Specific, comprehensively identified photodegradation products of this compound in a pure solution are not extensively documented in publicly available literature. However, based on its structure and its role as a photosensitizer, potential degradation products could include compounds resulting from decarboxylation, ring-opening, or reactions with the solvent. For instance, in the gas phase, degradation products such as benzene and benzaldehyde have been observed. When acting as a photosensitizer, it can lead to the formation of various oxygenated products from other molecules in the solution.
Q4: How does pH affect the UV absorption and stability of this compound?
A4: The pH of the solution significantly influences the UV absorption spectrum of this compound due to the protonation state of its carboxylic acid group.[3][4][5] The protonated and deprotonated forms have different electronic distributions, which alters their absorption characteristics.[3][4][5] This can, in turn, affect the efficiency of light absorption and the subsequent photochemical reactions. It is crucial to control and report the pH of solutions in any photostability study.
Q5: What analytical methods are recommended for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most commonly recommended method for quantifying the concentration of this compound and detecting the formation of degradation products.[2] This technique allows for the separation of the parent compound from its potential impurities and photoproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent degradation rates in experiments | Fluctuations in UV lamp output. | Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer or a chemical actinometry system to monitor and ensure consistent light exposure. |
| Temperature variations. | Use a temperature-controlled sample holder or conduct experiments in a temperature-controlled chamber to maintain a constant temperature. | |
| Inconsistent sample preparation. | Ensure that the concentration of this compound, solvent purity, and pH are consistent across all samples. | |
| Unexpected peaks in HPLC chromatogram | Formation of photodegradation products. | This is an expected outcome of a photostability study. Use techniques like LC-MS to identify the structure of the new peaks. |
| Contamination of the solvent or sample. | Run a blank (solvent only) and a dark control (sample protected from light) to identify any peaks not related to photodegradation. Use high-purity solvents and handle samples carefully. | |
| Low or no observed degradation | Insufficient UV exposure. | Ensure the UV lamp has the appropriate wavelength range and intensity for the absorption spectrum of this compound. Increase the exposure time or intensity as per ICH Q1B guidelines.[6] |
| The compound is highly photostable under the tested conditions. | Consider conducting forced degradation studies with more intense UV exposure or in the presence of a photosensitizer to induce degradation and validate the stability-indicating method. | |
| Change in sample color (e.g., yellowing) | Formation of chromophoric degradation products. | This is a visual indicator of photodegradation. Correlate the color change with the analytical data from HPLC to quantify the extent of degradation. |
Data Presentation
| Compound | UV Exposure Conditions | Degradation/Half-life | Reference |
| Benzophenone-3 (BP-3) | Simulated sunlight | Persistent after 24 hours | [1] |
| Benzophenone-1 (BP-1) | Simulated sunlight | Disappears after 24 hours | [1] |
| Various Benzophenones | Medium pressure UV lamp | Half-lives between 17 and 99 hours | [1] |
| Benzophenone-8 (BP-8) | UV/H₂O₂ process | k_obs = (0.79–2.41) × 10⁻³ s⁻¹ | [7] |
| Benzophenone-8 (BP-8) | UV/persulfate process | k_obs = (1.38–2.90) × 10⁻³ s⁻¹ | [7] |
| Benzophenone-3 (BP-3) | Biodegradation (oxic) | Half-life of 10.7 days | [8] |
| Benzophenone-4 (BP-4) | UV/TiO₂ | 90% degradation in 180 minutes | [9] |
Note: k_obs is the observed pseudo-first-order rate constant.
Experimental Protocols
Detailed Methodology for Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.[6][10]
1. Sample Preparation:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL). The solvent should be transparent in the UV range of the light source.
-
Solid State Preparation: If testing the solid material, spread a thin layer of the powder (not more than 3 mm thick) in a suitable container (e.g., a petri dish).
-
Controls: Prepare a "dark control" sample, which is identical to the test sample but protected from light (e.g., by wrapping in aluminum foil). This control will be stored under the same temperature and humidity conditions as the irradiated sample.
2. Irradiation Conditions:
-
Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The light source should have a significant output in the UV-A (320-400 nm) and visible regions.
-
Exposure Levels: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Temperature and Humidity Control: Maintain a constant temperature and, if necessary, humidity throughout the experiment to distinguish between light-induced and thermal degradation.
3. Analytical Procedure:
-
Method: Use a validated stability-indicating HPLC method with UV detection.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: At specified time intervals, withdraw aliquots of the irradiated sample and the dark control. Analyze by HPLC to determine the concentration of this compound and the area of any degradation product peaks.
4. Data Analysis:
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Degradation Products: Report the formation of any new peaks in the chromatogram as a percentage of the total peak area.
-
Kinetics: If sufficient data points are collected, determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it follows first-order kinetics) and calculate the degradation rate constant and half-life.
Visualizations
Caption: Experimental workflow for assessing the UV stability of this compound.
Caption: Postulated photochemical pathway for this compound.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
Technical Support Center: 4-Benzoylphthalic Acid Experiments
Welcome to the technical support center for 4-Benzoylphthalic acid experimentation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a solid with a melting point of 326-327 °C.[1] It is characterized by the presence of both a benzoyl group and two carboxylic acid functionalities.[1] These functional groups influence its solubility and reactivity. It is used as an intermediate in the synthesis of fluorescent dyes, optical brighteners, photoactive polymers, and luminescent materials.[2]
Q2: What are the primary safety concerns when working with this compound?
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn at all times.[1] Experiments should be conducted in a well-ventilated fume hood.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a dry, well-sealed container at 2-8°C.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Synthesis & Reaction Issues
Q1: I am experiencing a low yield in my synthesis of a derivative of this compound. What are the potential causes and solutions?
Low reaction yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Poor Reagent Quality: Ensure all starting materials, including this compound and any solvents or catalysts, are of high purity and anhydrous where necessary. Impurities can lead to side reactions and lower the yield of the desired product.
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Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. Consider performing a Design of Experiments (DoE) to screen variables and optimize conditions for your specific transformation.[4]
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Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.
-
Product Instability: The product itself may be unstable under the reaction or workup conditions. Consider if the product is susceptible to degradation and adjust the protocol accordingly (e.g., by modifying the pH or temperature during workup).
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Inefficient Workup and Purification: Significant product loss can occur during the workup and purification steps. Ensure proper phase separation during extractions and consider if your product might have some solubility in the aqueous layer.[5]
Troubleshooting Flowchart for Low Reaction Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Solubility Issues
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
The solubility of this compound is influenced by its polar carboxylic acid groups and its larger, nonpolar aromatic structure.
Solutions:
-
Solvent Selection: this compound is expected to have limited solubility in nonpolar organic solvents. Try more polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially with gentle heating.
-
Co-solvent System: Employ a mixture of solvents. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.[6]
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Salt Formation: Converting the carboxylic acid to its carboxylate salt by adding a suitable base (e.g., sodium hydroxide, potassium carbonate) will dramatically increase its solubility in polar protic solvents like water or ethanol.[6] Be aware that the free acid is often required for subsequent reactions, so this may necessitate an acidification step later.[6]
Table 1: Recommended Solvents for this compound
| Solvent Type | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO | Good to Moderate | Often requires heating. |
| Polar Protic | Water, Ethanol | Poor (as acid) | High (as salt form). |
| Nonpolar | Hexane, Toluene | Very Low | Generally not suitable unless derivatized to a less polar form. |
Decision Tree for Addressing Solubility Issues
References
enhancing the efficiency of 4-Benzoylphthalic acid photoinitiation
Technical Support Center: 4-Benzoylphthalic Acid Photoinitiation
Welcome to the technical support center for this compound (BPA) photoinitiation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the efficiency of their photopolymerization experiments using this photoinitiator.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My polymerization is slow or incomplete. What are the likely causes and how can I fix it?
Answer: Slow or incomplete polymerization is the most common issue and can stem from several factors related to the fundamental mechanism of Type II photoinitiators like this compound.
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Cause 1: Inadequate Co-initiator: this compound is a Type II photoinitiator and is inefficient on its own. It requires a co-initiator (synergist) to abstract a hydrogen atom from, which generates the initiating free radicals.[1][2][3]
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Solution: Ensure you are using an appropriate co-initiator. Tertiary amines (e.g., Ethyl-4-dimethylamino benzoate - EDAB, N-methyldiethanolamine - MDEA), alcohols, or thiols are effective hydrogen donors.[1][2][4] Amine synergists are widely used and are very effective.[3][5] The concentration of the co-initiator is also critical and should be optimized, typically in a 1:1 to 2:1 molar ratio with the photoinitiator.
-
-
Cause 2: Oxygen Inhibition: Free radicals are readily scavenged by oxygen, which inhibits the polymerization reaction, often resulting in a tacky or uncured surface.
-
Solution:
-
Inert Atmosphere: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon blanket) to displace oxygen.
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Amine Synergists: Amine co-initiators can help reduce oxygen inhibition.[5]
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Increase Light Intensity: Higher intensity can generate radicals faster than oxygen can quench them, but this may lead to other issues like yellowing.
-
-
-
Cause 3: Solvent Mismatch/Polarity Issues: The efficiency of benzophenone derivatives can be highly dependent on the solvent environment.[6] this compound is a highly polar molecule due to its two carboxylic acid groups, making it poorly soluble in non-polar acrylate or methacrylate monomer systems.
-
Solution:
-
Solvent Selection: Use a polar co-solvent to ensure BPA is fully dissolved and available for photo-activation.
-
Chemical Modification: For better compatibility with non-polar systems, consider converting the carboxylic acid groups of BPA to esters. This creates a more lipophilic, "polymerizable photoinitiator" that can be integrated more easily.[7]
-
-
-
Cause 4: Incorrect Wavelength or Insufficient Light Intensity: The photoinitiator must be exposed to UV light at a wavelength it can absorb effectively.
-
Solution: Check the UV-Vis absorption spectrum of your BPA formulation. Benzophenone derivatives typically absorb in the 250-450 nm range.[3] Ensure your UV lamp's output matches BPA's absorption peak and that the intensity is sufficient to penetrate the sample.
-
Question: The surface of my cured material is tacky, but the bulk is solid. Why is this happening?
Answer: This is a classic sign of oxygen inhibition at the surface. The concentration of dissolved oxygen is highest at the interface with air, leading to efficient scavenging of initiating radicals and preventing complete polymerization of the top layer.
-
Solutions:
-
Work under an Inert Gas: The most effective solution is to purge the reaction chamber with nitrogen or argon before and during curing.
-
Use Amine Co-initiators: As mentioned previously, amines react with oxygen and can mitigate the inhibition effect.[5]
-
Increase Initiator/Co-initiator Concentration: A higher concentration at the surface can help overcome the quenching effect.
-
Apply a Barrier Coat: Applying a transparent barrier, such as a Mylar film, on top of the liquid resin can physically block oxygen from the surface during curing.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound as a photoinitiator?
A1: this compound is a benzophenone derivative and functions as a Norrish Type II photoinitiator.[2][3] The process involves a bimolecular reaction:
-
Light Absorption: The benzophenone moiety of BPA absorbs a UV photon, promoting it to an excited electronic state.
-
Intersystem Crossing: It quickly transitions to a more stable, longer-lived triplet state.[8]
-
Hydrogen Abstraction: In its triplet state, the BPA molecule abstracts a hydrogen atom from a co-initiator molecule (e.g., a tertiary amine).[9]
-
Radical Generation: This abstraction creates two radicals: a ketyl radical from the BPA and a highly reactive radical from the co-initiator. The co-initiator radical is typically the primary species that initiates the polymerization of monomers.[2]
Q2: How does the structure of this compound affect its use?
A2: The two carboxylic acid groups on the phthalic acid ring make BPA a very polar molecule. This has two major implications:
-
Solubility: It is highly soluble in polar solvents like water and alcohols but has very poor solubility in non-polar monomers (e.g., standard acrylates) and solvents.[10] This must be considered when formulating the resin system.
-
Reactivity: The electron-withdrawing nature of the carboxylic acid groups can influence the energy of the excited state and potentially affect its hydrogen abstraction efficiency.
Q3: What are the best co-initiators to use with this compound?
A3: Tertiary amines are excellent co-initiators for benzophenone-type systems.[2] Common and effective choices include:
-
Ethyl-4-(dimethylamino)benzoate (EDAB)[1]
-
N,N-Dimethylaminoethyl methacrylate (DMAEMA)
-
N-methyldiethanolamine (MDEA)[5] Thiols and certain alcohols can also function as hydrogen donors.[1][4] The choice may depend on the specific monomer system and desired properties.
Q4: Can I reduce the amount of photoinitiator needed?
A4: Yes, efficiency can be improved to the point where the photoinitiator concentration can be reduced. Studies on benzophenone systems have shown that incorporating highly efficient amine synergists can improve polymerization kinetics to such an extent that the photoinitiator concentration could be reduced by as much as 50% while maintaining performance.[5]
Quantitative Data Summary
The following table summarizes quantitative data from studies on benzophenone-based photoinitiation systems. These values provide a benchmark for optimizing experiments with this compound.
| Parameter | Observation | System Details | Reference |
| Initiator Reduction | Photoinitiator concentration reduced by up to 50% with no loss in properties. | Benzophenone with a novel, patent-pending synergist compared to standard amine synergists (EHA). | [5] |
| Final Monomer Conversion | Achieved ~77% final conversion for acrylate polymerization. | Multifunctional benzophenone-triphenylamine initiator (BT3) with an iodonium salt and amine. | [11] |
| Final Monomer Conversion | Reached over 90% conversion in 30-70 seconds. | Benzophenone-functionalized dipeptides with acrylate monomers (PETA, HEA). | [12][13] |
| Co-initiator Type | Aliphatic tertiary amines, aromatic amines, and thiols are preferred co-initiators. | General Norrish Type II systems. | [2] |
Experimental Protocols
Protocol 1: Screening of Co-initiators for Enhanced BPA Photoinitiation
This protocol outlines a method to compare the efficiency of different co-initiators with this compound.
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound (BPA) in a suitable polar solvent (e.g., dimethyl sulfoxide, DMSO).
-
Prepare 0.2 M stock solutions of each co-initiator to be tested (e.g., EDAB, MDEA, triethanolamine) in the same solvent.
-
Prepare the monomer formulation (e.g., a mixture of pentaerythritol tetraacrylate (PETA) and a co-solvent if needed for solubility).
-
-
Formulation Preparation:
-
In separate, UV-protected vials, prepare the test formulations. For each co-initiator, mix:
-
BPA stock solution (e.g., to a final concentration of 2% w/w).
-
Co-initiator stock solution (e.g., to a final concentration of 4% w/w).
-
Monomer formulation to reach the final desired volume.
-
-
Prepare a control formulation with BPA but no co-initiator.
-
-
Photopolymerization:
-
Place a standardized volume (e.g., 20 µL) of each formulation onto a glass slide.
-
Expose the sample to a UV source (e.g., 365 nm LED) with a fixed intensity and distance.
-
Record the time required to achieve a tack-free surface, which can be gently probed with a wooden pick.
-
-
Analysis:
-
Compare the curing times for each co-initiator. Shorter curing times indicate higher efficiency.
-
Optionally, use Real-Time FTIR (see Protocol 2) for a quantitative measure of conversion rates.
-
Protocol 2: Measurement of Photopolymerization Kinetics using Real-Time FTIR
This method provides quantitative data on the rate and degree of monomer conversion.[8]
-
Sample Preparation:
-
Prepare your photoinitiation formulation containing BPA, the chosen co-initiator, and the acrylate/methacrylate monomer.
-
Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a thin spacer to create a film of known thickness.
-
-
FTIR Setup:
-
Place the sample holder in the FTIR spectrometer.
-
Position a UV light source (e.g., a fiber-optic UV-LED) to irradiate the sample inside the spectrometer's sample compartment.
-
-
Data Acquisition:
-
Begin recording FTIR spectra in real-time (e.g., 1 scan per second).
-
After a few baseline scans, turn on the UV light source to initiate polymerization.
-
Monitor the decrease in the peak area of the acrylate C=C double bond absorption band (typically around 810 cm⁻¹ or 1635 cm⁻¹).[12][13]
-
Continue recording until the peak area no longer changes, indicating the reaction has completed.
-
-
Calculating Conversion:
-
Calculate the degree of conversion (DC) at any given time (t) using the following formula: DC(%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
-
Plot the degree of conversion versus time to obtain the polymerization kinetics profile. This allows for direct comparison of the efficiency of different formulations.
-
Visualizations
// Nodes BPA_ground [label="BPA (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; UV_light [label="UV Photon (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BPA_excited [label="BPA (Excited Triplet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Co_initiator [label="Co-initiator (R-H)\n(e.g., Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketyl_Radical [label="BPA Ketyl Radical\n(Less Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Co_initiator_Radical [label="Co-initiator Radical (R•)\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer [label="Monomer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Polymer Chain", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges UV_light -> BPA_ground [style=invis]; BPA_ground -> BPA_excited [label=" 1. Light Absorption &\n Intersystem Crossing"]; {rank=same; BPA_excited; Co_initiator;} BPA_excited -> Ketyl_Radical [label=" 2. H-Abstraction"]; Co_initiator -> Co_initiator_Radical [dir=none, style=dashed]; BPA_excited -> Co_initiator_Radical; Co_initiator_Radical -> Polymer [label=" 3. Initiation"]; Monomer -> Co_initiator_Radical [style=invis]; } end_dot Caption: Mechanism of Type II photoinitiation for this compound (BPA).
// Nodes start [label="Start: Polymerization Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_cure [label="What is the issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cure [label="Slow / Incomplete Cure", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tacky_surface [label="Tacky Surface", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_co_initiator [label="Is a co-initiator present\nand optimized?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_optimize_co [label="Action: Add/optimize co-initiator\n(e.g., tertiary amine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_solubility [label="Is BPA fully dissolved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_cosolvent [label="Action: Add polar co-solvent\nor modify BPA to an ester", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_oxygen [label="Is the reaction\nexposed to air?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_inert [label="Action: Use inert atmosphere\n(N2/Ar) or a barrier film", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Re-evaluate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_cure; check_cure -> slow_cure [label="Slow/Incomplete"]; check_cure -> tacky_surface [label="Tacky Surface"];
slow_cure -> check_co_initiator; check_co_initiator -> check_solubility [label="Yes"]; check_co_initiator -> add_optimize_co [label="No"]; add_optimize_co -> end_node;
check_solubility -> check_oxygen [label="Yes"]; check_solubility -> add_cosolvent [label="No"]; add_cosolvent -> end_node;
tacky_surface -> check_oxygen; check_oxygen -> use_inert [label="Yes"]; check_oxygen -> slow_cure [label="No, already inert\n(check other causes)"]; use_inert -> end_node; } end_dot Caption: Troubleshooting workflow for common BPA photoinitiation issues.
// Center Node efficiency [label="Initiation\nEfficiency", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Factor Nodes co_initiator [label="Co-initiator\n(Type & Conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Solvent System\n(Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxygen [label="Oxygen\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; light [label="Light Source\n(λ & Intensity)", fillcolor="#FBBC05", fontcolor="#202124"]; concentration [label="BPA\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges co_initiator -> efficiency [label="Increases"]; concentration -> efficiency; solvent -> efficiency [label="Affects"]; light -> efficiency [label="Enables"]; oxygen -> efficiency [label="Decreases", fontcolor="#EA4335", color="#EA4335"];
// Inter-factor relationships co_initiator -> oxygen [label="Mitigates", style=dashed, color="#5F6368"]; solvent -> concentration [label="Determines Solubility", style=dashed, color="#5F6368"]; } end_dot Caption: Interrelationship of factors affecting BPA photoinitiation efficiency.
References
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]
- 3. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Benzoylphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-benzoylphthalic acid, with a primary focus on overcoming low yields.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates and other fine chemicals. The most common and effective method for obtaining this compound is a two-step synthesis, which involves the Friedel-Crafts acylation of toluene with benzoyl chloride to produce 4-methylbenzophenone, followed by the oxidation of the methyl group to a carboxylic acid. This guide will provide detailed protocols and troubleshooting for each of these stages to help researchers optimize their yield and purity.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields can be a significant issue in the synthesis of this compound. The following troubleshooting guide, presented in a question-and-answer format, addresses common problems encountered in the two-step synthesis process.
Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
Q1: My yield of 4-methylbenzophenone is lower than expected. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation step can often be attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing the reaction efficiency. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous reagents.
-
Poor Reagent Quality: The purity of toluene, benzoyl chloride, and aluminum chloride is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. While the reaction is often initiated at low temperatures to control the initial exothermic reaction, it may require heating to proceed to completion. However, excessively high temperatures can promote the formation of byproducts.
-
Incorrect Stoichiometry: The molar ratio of the reactants and the catalyst is critical. An insufficient amount of aluminum chloride will result in an incomplete reaction. A slight excess of the catalyst and toluene is often used to drive the reaction forward.
-
Inefficient Mixing: Inadequate stirring can lead to localized overheating and an incomplete reaction, thus reducing the overall yield.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A2: The formation of multiple products can be due to:
-
Isomer Formation: While the para-substituted product (4-methylbenzophenone) is the major product due to steric hindrance at the ortho positions, small amounts of the ortho-isomer (2-methylbenzophenone) can also be formed. The reaction temperature can influence the isomer ratio.
-
Polysubstitution: Although less common in acylation compared to alkylation, further acylation of the product can occur under harsh reaction conditions, leading to diacylated products.
Step 2: Oxidation of 4-Methylbenzophenone to this compound
Q1: The oxidation of 4-methylbenzophenone is not going to completion, resulting in a low yield of this compound. What should I check?
A1: Incomplete oxidation is a common issue. Consider the following:
-
Insufficient Oxidizing Agent: Ensure that a sufficient molar excess of the oxidizing agent, such as potassium permanganate (KMnO₄), is used. The stoichiometry of the reaction should be carefully calculated.
-
Inadequate Reaction Time and Temperature: The oxidation of the methyl group requires sufficient time and temperature to go to completion. The reaction is often refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Solubility: 4-methylbenzophenone is insoluble in water, where the oxidation is typically carried out. Inefficient stirring or the absence of a phase-transfer catalyst can limit the reaction rate.
-
Decomposition of the Oxidizing Agent: Potassium permanganate can decompose, especially at high temperatures. Ensure the quality of your oxidizing agent.
Q2: My final product is difficult to purify. What are the likely impurities?
A2: Common impurities in the final product include:
-
Unreacted 4-Methylbenzophenone: If the oxidation is incomplete, the starting material will contaminate the final product.
-
Manganese Dioxide (MnO₂): If potassium permanganate is used as the oxidizing agent, the byproduct MnO₂ must be completely removed during the workup.
-
Side-products from Over-oxidation: Under harsh conditions, cleavage of the benzophenone core can occur, leading to other oxidized byproducts.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the two-step synthesis of this compound.
| Step | Reactants | Catalyst/Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Friedel-Crafts Acylation | Toluene, Benzoyl Chloride | Anhydrous AlCl₃ | Toluene (excess) | 0 to reflux | 3 | ~93% | [1] |
| 1. Friedel-Crafts Acylation | Toluene, Benzoyl Chloride | Gemini Surfactant | - | 110 | 5 | 58% | [2] |
| 2. Oxidation | 4-Methylbenzophenone | KMnO₄ | Water/Pyridine | Reflux | 4-6 | High | [3] |
Experimental Protocols
Step 1: Synthesis of 4-Methylbenzophenone (Friedel-Crafts Acylation)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and excess toluene, which serves as both reactant and solvent. Cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred toluene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and wash it sequentially with water, 2M NaOH solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the toluene by rotary evaporation. The crude 4-methylbenzophenone can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Oxidation)
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-methylbenzophenone (1 equivalent) from the previous step in a mixture of pyridine and water.
-
Addition of Oxidizing Agent: While stirring, add potassium permanganate (KMnO₄) (at least 2 equivalents) portion-wise to the solution. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Precipitation: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid until the pH is acidic. The this compound will precipitate out as a white solid.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of water and ethanol.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation step?
A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this reaction. The reaction conditions may need to be optimized for different catalysts.
Q2: What are some alternative oxidizing agents for the second step?
A2: While potassium permanganate is common, other oxidizing agents like sodium dichromate in sulfuric acid or nitric acid can also be used. However, these may require more stringent reaction conditions and can generate more hazardous waste.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.
Q4: Is it possible to synthesize this compound in a one-pot reaction?
A4: While a one-pot synthesis is theoretically appealing, it is challenging due to the incompatible nature of the reagents and conditions for the Friedel-Crafts acylation and the oxidation steps. The two-step process allows for better control and optimization of each reaction, generally leading to higher overall yields and purity.
Q5: What safety precautions should I take during this synthesis?
A5: Both steps of this synthesis involve hazardous materials and reactions.
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Benzoyl chloride is a lachrymator. The reaction evolves HCl gas, which is corrosive and toxic. This step should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Oxidation: Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. The reaction can be exothermic. Handle with care and avoid contact with skin and eyes.
References
Technical Support Center: Managing Thermal Degradation of 4-Benzoylphthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the thermal degradation of 4-Benzoylphthalic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What is the primary thermal degradation pathway for this compound?
A2: The most probable thermal degradation pathway for this compound is decarboxylation, which involves the loss of one or both carboxylic acid groups as carbon dioxide (CO₂). This is a common thermal degradation mechanism for aromatic carboxylic acids. Elevated temperatures are known to accelerate decarboxylation.
Q3: What are the likely byproducts of thermal degradation?
A3: Based on the decarboxylation pathway, the primary degradation byproducts would be benzophenone-2-carboxylic acid (from the loss of one CO₂ molecule) and subsequently benzophenone (from the loss of the second CO₂ molecule). At very high temperatures, further fragmentation of the benzophenone structure could occur.
Q4: At what reaction temperatures should I be concerned about the thermal degradation of this compound?
A4: While precise temperatures are not defined, concern for thermal degradation should increase as reaction temperatures approach and exceed the melting point of this compound (198-200°C). Reactions conducted at elevated temperatures for prolonged periods are more likely to induce degradation. For instance, in polyimide synthesis, while high temperatures (180-220°C) are used for imidization, the reaction times are carefully controlled.
Q5: How can I monitor the thermal degradation of this compound in my reaction?
A5: The most effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be developed to separate and quantify the parent compound from its potential degradation byproducts. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are also valuable for determining the thermal stability of the starting material before initiating a reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield and/or formation of unexpected byproducts | Thermal degradation of this compound due to excessive temperature. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder catalyst if applicable. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Discoloration of the reaction mixture (yellowing/browning) | Formation of degradation products or side reactions. | - Optimize reaction conditions (temperature, time, catalyst). - Ensure the purity of starting materials and solvents. - Degas solvents to remove dissolved oxygen. |
| Inconsistent reaction outcomes | Variability in heating profiles or "hot spots" in the reaction vessel. | - Use a well-controlled heating system (e.g., oil bath with a temperature controller). - Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Difficulty in purifying the final product | Presence of closely related degradation byproducts. | - Develop and optimize a purification method, such as column chromatography or recrystallization, specifically targeting the separation of this compound from its potential decarboxylated byproducts. - Utilize HPLC to analyze fractions and confirm purity. |
Quantitative Data Summary
Table 1: Thermal Properties of this compound and Related Compounds
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Primary Degradation Products |
| This compound | 198-200 | Not specified, expected >200 | Inferred: Benzophenone-2-carboxylic acid, Benzophenone, CO₂ |
| Benzoic Acid | 122 | 475-499 | Benzene, CO₂, Biphenyl[1] |
| Phthalic Acid | ~210 (decomposes) | ~210 | Phthalic anhydride, Water |
Experimental Protocols
Protocol 1: General Method for Mitigating Thermal Degradation in a High-Temperature Reaction
This protocol provides a general framework for minimizing the thermal degradation of this compound when it is used as a reactant in a high-temperature synthesis, such as in the preparation of polyimide precursors.
Materials:
-
This compound
-
Reaction partner (e.g., an aromatic diamine)
-
High-boiling aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc))
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a condenser, mechanical stirrer, and temperature probe
-
Heating mantle with a temperature controller
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the reaction partner in the anhydrous solvent in the reaction vessel. Slowly add the this compound portion-wise to control any initial exotherm.
-
Controlled Heating: Gradually heat the reaction mixture to the desired temperature while stirring vigorously. Use a temperature controller to avoid overheating.
-
Temperature and Time Optimization: If degradation is suspected, perform a series of small-scale experiments to determine the optimal balance of reaction temperature and time. Start with a lower temperature and gradually increase it while monitoring the reaction progress and byproduct formation by HPLC.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench them, and analyze by HPLC to track the consumption of starting material and the formation of product and any degradation byproducts.
-
Work-up: Once the reaction is complete, cool the mixture promptly to room temperature to prevent further degradation. Proceed with the appropriate work-up and purification steps.
Protocol 2: Analytical Monitoring of this compound and its Degradation Products by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound and (if available) its potential degradation products (benzophenone-2-carboxylic acid, benzophenone) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Reaction Samples: Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of the standards.
-
Quantify the amount of each component using a calibration curve generated from the standard solutions.
Visualizations
Caption: Troubleshooting workflow for managing thermal degradation.
Caption: Workflow for mitigating thermal degradation in experiments.
References
Validation & Comparative
A Comparative Guide to 4-Benzoylphthalic Acid and Benzophenone as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical for controlling reaction kinetics and determining the final properties of the cured material. This guide provides a detailed, objective comparison of two Type II photoinitiators: the well-established benzophenone (BP) and the less-common but structurally related 4-benzoylphthalic acid. Due to the limited direct experimental data on this compound as a photoinitiator, this guide will utilize its close structural analog, 4-benzoylbenzoic acid (4-BBA), as a proxy for its photochemical properties and performance.
Mechanism of Action: Type II Photoinitiation
Both benzophenone and its derivatives, including this compound, are classified as Type II photoinitiators. Unlike Type I initiators that undergo unimolecular bond cleavage upon irradiation, Type II initiators operate via a bimolecular mechanism. This process involves the photoinitiator absorbing light, transitioning to an excited triplet state, and then abstracting a hydrogen atom from a synergist or co-initiator (typically a tertiary amine or thiol) to generate the free radicals that initiate polymerization.
The primary advantage of this mechanism is the reduction of oxygen inhibition, as the co-initiator can also react with and consume dissolved oxygen, which would otherwise quench the initiating radicals.
A Comparative Guide to Alternative Photoinitiators for 4-Benzoylphthalic Acid in Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable photoinitiator is a critical determinant in the successful formulation of photocurable polymers, influencing key properties such as cure speed, depth of cure, and the final characteristics of the cured material. 4-Benzoylphthalic acid, a member of the benzophenone family, is a widely recognized Type II photoinitiator. However, the continuous drive for enhanced performance, improved biocompatibility, and reduced yellowing necessitates a thorough evaluation of alternative photoinitiators. This guide provides an objective comparison of the performance of various alternative photoinitiators to this compound for specific polymer systems, supported by experimental data.
Executive Summary
This guide delves into a comparative analysis of Type I and Type II photoinitiators as alternatives to this compound. Key performance indicators, including curing speed, depth of cure, yellowing, and cytotoxicity, are evaluated. While direct, comprehensive comparative data for this compound is limited in publicly available literature, this guide synthesizes available data for structurally similar benzophenone derivatives and prominent alternative photoinitiators to provide a valuable resource for formulation scientists.
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator is paramount in photopolymerization. The following tables summarize the performance of selected alternative photoinitiators. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Curing Performance of Alternative Photoinitiators
| Photoinitiator | Type | Polymer System | Light Source | Curing Speed (s) | Depth of Cure (mm) | Reference |
| Benzophenone (BP) | II | Acrylate | UV Broadband | >155 (for tack-free) | - | [1] |
| Irgacure 184 | I | Acrylate | UV Broadband | 70-150 (for tack-free) | - | [1] |
| TPO | I | Acrylate | 385 nm LED | 9-20 (for tack-free) | 3.2 ± 0.1 | [1][2] |
| BAPO | I | Acrylate | 385 nm LED | - | 3.6 ± 0.1 | [2] |
| TPO-L | I | Acrylate | 395 nm LED | - | - | [3] |
| Omnirad 819 (BAPO) | I | Acrylate | 380 mW/cm² UV LED | 2.5 (peak polymerization rate) | - | [4] |
| 2-Ethyl Anthraquinone | II | Blue Ink (CI Blue 15:3) | Medium Pressure Hg Lamp | - | - | [5] |
Table 2: Yellowing and Cytotoxicity of Alternative Photoinitiators
| Photoinitiator | Yellowing Tendency | Cytotoxicity | Reference |
| Benzophenone (BP) | - | Can induce cytotoxicity | [6] |
| TPO | Less than BAPO | Non-cytotoxic in some studies | [7] |
| BAPO | Strong yellowing over time | Highest cytotoxicity among tested PIs | [8] |
| TPO-L | Almost no change in color | - | [3] |
| EMK (4,4'-Bis(diethylamino) benzophenone) | - | Cytotoxic | [8] |
| TPOL (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) | - | Lowest cellular toxicity | [8] |
| MBF (Methyl benzoylformate) | - | Lowest cellular toxicity | [8] |
Experimental Protocols
Reproducible and standardized experimental methodologies are crucial for the accurate assessment of photoinitiator performance.
Measurement of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR) Spectroscopy
This method allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., C=C double bonds in acrylates) during polymerization, providing real-time data on the rate and degree of conversion.
Procedure:
-
Sample Preparation: A thin film of the photocurable formulation (containing the monomer, co-initiator if required, and the photoinitiator at a specified concentration) is prepared between two transparent substrates (e.g., KBr plates) or on an ATR crystal.
-
Initiation: The sample is exposed to a UV/Visible light source with a specific wavelength and intensity.
-
Data Acquisition: FTIR spectra are recorded at regular, short intervals throughout the irradiation period.
-
Analysis: The decrease in the absorbance of the characteristic peak of the reactive group (e.g., ~1637 cm⁻¹ for acrylate C=C bond) is used to calculate the degree of conversion over time.[4][9]
Measurement of Curing Exotherm using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light, providing information on the reaction kinetics and total heat of polymerization.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the liquid resin is placed in an open aluminum DSC pan.
-
Isothermal Measurement: The sample is brought to a desired isothermal temperature in the DSC cell.
-
Photo-initiation: The sample is irradiated with a UV/Visible light source of a defined wavelength and intensity.
-
Data Analysis: The heat flow as a function of time is recorded. The area under the exothermic peak corresponds to the total heat of polymerization, which can be used to calculate the degree of conversion.[9]
Determination of Depth of Cure
This method determines the maximum thickness of a resin that can be effectively cured under specific irradiation conditions.
Procedure:
-
Sample Preparation: The liquid photopolymer is placed in a cylindrical mold of a known depth.
-
Curing: The sample is irradiated from the top with a light source of a defined intensity and for a specific duration.
-
Measurement: After curing, the uncured liquid resin is removed with a suitable solvent. The thickness of the solidified polymer is then measured using a caliper or other suitable instrument.
Evaluation of Cytotoxicity
Cell viability assays are used to assess the toxicity of the photoinitiators and their leachable components from the cured polymer.
Procedure:
-
Cell Culture: Human or animal cell lines relevant to the intended application are cultured in appropriate media.
-
Exposure: The cells are exposed to varying concentrations of the photoinitiator or to extracts from the cured polymer.
-
Viability Assay: Cell viability is assessed using standard assays such as MTT or MTS, which measure metabolic activity.
-
Analysis: The percentage of viable cells is determined relative to a control group.[2][8]
Signaling Pathways and Logical Relationships
The choice between different classes of photoinitiators is a critical first step in formulation development. The following diagram illustrates the fundamental mechanistic difference between Type I and Type II photoinitiators.
Caption: Mechanisms of Type I and Type II Photoinitiation.
The following diagram illustrates a logical workflow for selecting an alternative photoinitiator.
Caption: A logical workflow for selecting an alternative photoinitiator.
Conclusion
The selection of an appropriate photoinitiator is a multi-faceted process that requires careful consideration of various performance parameters. While this compound and other benzophenone derivatives are effective Type II photoinitiators, alternatives such as phosphine oxides (TPO, BAPO) offer distinct advantages, including higher reactivity and, in some cases, lower yellowing. However, considerations such as cytotoxicity are paramount, particularly in biomedical applications. This guide provides a foundational framework for comparing and selecting alternative photoinitiators. It is strongly recommended that researchers conduct their own parallel experiments under identical conditions to make the most informed decisions for their specific polymer systems and applications.
References
- 1. radtech.org [radtech.org]
- 2. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radtech.org [radtech.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Benzoylphthalic Acid and Other Benzophenone Derivatives
Benzophenone and its derivatives are a versatile class of organic compounds, distinguished by a diaryl ketone core that imparts unique photophysical and biological properties. This scaffold is foundational in fields ranging from polymer chemistry, where they act as photoinitiators, to medicinal chemistry, where they are integral to the development of novel therapeutic agents.[1] 4-Benzoylphthalic acid, a derivative featuring two carboxylic acid groups, presents distinct characteristics compared to other substituted benzophenones, influencing its solubility, reactivity, and potential applications. This guide provides a comparative overview of this compound against other common benzophenone derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Data Presentation
The following tables summarize key physicochemical, photophysical, and biological properties of this compound and selected benzophenone derivatives to facilitate objective comparison.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₅H₁₀O₅ | 270.24 | ~210 (decomposes)[2] | |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.22 | 133-135 | |
| 4-Methylbenzophenone | C₁₄H₁₂O | 196.25 | 55-57 |
| 4-Benzoylbenzoic Acid (4-BBA) | | C₁₄H₁₀O₃ | 226.23 | 196-199 |
Table 2: Photophysical Properties in Acetonitrile
| Compound | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Φ_isc (Intersystem Crossing Quantum Yield) | τ_p (Phosphorescence Lifetime) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available |
| Benzophenone | ~340 | ~150 | ~1.0 | ~5 µs |
| 4-Hydroxybenzophenone | ~345 | ~160 | ~0.8 | Data not available |
| 4-Methylbenzophenone | ~342 | ~155 | ~0.9 | Data not available |
| 4-Benzoylbenzoic Acid (4-BBA) | ~335 | ~140 | High | Data not available[3] |
Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The data presented is typical for non-polar aprotic solvents.[4]
Table 3: Comparative Biological Activity
| Compound/Derivative Class | Biological Activity | Target/Assay | IC₅₀ / Potency | Reference |
|---|---|---|---|---|
| This compound | Not widely reported | - | - | - |
| Benzophenone Thiazole Derivatives | Anti-inflammatory | Cyclooxygenase (COX) inhibition, Croton oil-induced ear edema | Potent edema reduction[5][6] | [5][6] |
| 4-Substituted Benzophenone Ethers | Antileishmanial | Leishmania major promastigotes | IC₅₀ range: 1.19–82.30 µg/mL[7] | [7] |
| 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides | Antibacterial (Gram-positive) | S. aureus (including MRSA) | MIC range: 0.49–1.95 µg/mL for MRSA[8] | [8] |
| General Benzophenone Derivatives | Anticancer | Various human tumor cell lines (e.g., HeLa, SMMC-7721) | e.g., IC₅₀ of 0.82 µM (SMMC-7721) for a specific derivative[9][10] |[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of benzophenone derivatives.
Protocol 1: General Synthesis of Benzophenone Derivatives (Friedel-Crafts Acylation)
This protocol describes a common method for synthesizing substituted benzophenones.[5]
Objective: To synthesize a benzophenone derivative by acylating an aromatic substrate.
Materials:
-
Substituted or unsubstituted benzene (e.g., toluene)
-
Appropriate acyl chloride (e.g., benzoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Dissolve the aromatic substrate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.[5]
Protocol 2: UV-Visible Absorption Spectroscopy
This protocol outlines the determination of absorption maxima (λ_abs) and molar extinction coefficients (ε).[4]
Objective: To measure the ground-state absorption properties of benzophenone derivatives.
Materials:
-
Benzophenone derivative sample
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Methodology:
-
Prepare a stock solution of the benzophenone derivative of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM to 100 µM).
-
Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank reference.
-
Measure the absorbance spectrum for each dilution over the desired wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Protocol 3: In Vitro Anti-inflammatory Assay (Croton Oil-Induced Ear Edema)
This protocol provides a framework for evaluating the in vivo anti-inflammatory activity of synthesized compounds.[5][6]
Objective: To assess the ability of benzophenone derivatives to reduce inflammation in an animal model.
Materials:
-
Test compounds (benzophenone derivatives)
-
Vehicle (e.g., acetone)
-
Croton oil (irritant)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Laboratory mice or rats
-
Micrometer or balance for measuring edema
Methodology:
-
Dissolve the test compounds and the standard drug in the vehicle at desired concentrations.
-
Divide the animals into groups (e.g., control, standard, and test compound groups).
-
Topically apply the irritant (croton oil) to the inner surface of the right ear of each animal to induce inflammation.
-
Simultaneously, apply the vehicle, standard drug, or test compound to the same ear.
-
After a set period (e.g., 6 hours), sacrifice the animals.
-
Measure the extent of edema by either weighing a standard-sized punch biopsy from both the treated (right) and untreated (left) ears or by measuring the ear thickness with a micrometer.
-
Calculate the percentage inhibition of edema for each compound relative to the control group.
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of benzophenone derivatives.
Diagram 2: Photochemical Mechanism of Benzophenone
Caption: Key photochemical pathways for benzophenone photosensitization.[3]
Diagram 3: Drug Discovery and Development Workflow
Caption: Workflow for benzophenone-based drug discovery.[5][6]
References
- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]
- 2. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Design, synthesis and biological evaluation of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides as potent Gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Photoinitiator Efficiency of 4-Benzoylphthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photoinitiator efficiency of 4-Benzoylphthalic acid against other common photoinitiators. Due to the limited availability of direct comparative data for this compound, data for its close structural analog, 4-benzoylbenzoic acid, is used as a proxy in this guide. The information presented is based on established experimental methodologies and aims to provide a comprehensive resource for selecting the appropriate photoinitiator for specific research and development needs.
Executive Summary
This compound, a derivative of benzophenone, functions as a Type II photoinitiator. This class of photoinitiators requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization.[1][2] Upon excitation by UV light, the benzophenone moiety abstracts a hydrogen atom from the amine, leading to the formation of an initiating radical.[3][4] While generally robust and cost-effective, Type II photoinitiators can exhibit slower curing rates and a greater tendency for yellowing compared to Type I photoinitiators.[1] This guide will delve into the quantitative performance, experimental protocols for evaluation, and the underlying chemical mechanisms.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for different classes of photoinitiators. It is important to note that the efficiency of a photoinitiator is highly dependent on the specific formulation, including the monomer/oligomer system, the concentration of the photoinitiator and co-initiator, and the wavelength and intensity of the light source.[5]
| Photoinitiator Class | Example(s) | Initiation Efficiency | Curing Speed | Yellowing Tendency | Oxygen Inhibition | Co-initiator Required |
| Type II (Benzophenones) | This compound (analog: 4-Benzoylbenzoic Acid) , Benzophenone | Moderate | Moderate to Fast | Moderate to High | Moderate | Yes (e.g., tertiary amines) |
| Type I (Acylphosphine Oxides) | BAPO, TPO | High to Very High | Very Fast | Low to Moderate | Low | No |
| Type I (α-Hydroxyketones) | Irgacure 184, Darocur 1173 | High | Fast | Low | High | No |
| Type II (Thioxanthones) | Isopropylthioxanthone (ITX) | High | Fast | Moderate to High | Moderate | Yes (e.g., tertiary amines) |
Note: This table provides a generalized comparison. Actual performance may vary based on experimental conditions.
Experimental Protocols
The efficiency of photoinitiators is primarily evaluated by measuring the kinetics of the photopolymerization reaction. The two most common techniques for this are Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).[6]
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method monitors the disappearance of a specific infrared absorption band of the reactive monomer (e.g., the C=C double bond in acrylates at around 810 cm⁻¹ or 1635 cm⁻¹) as it is converted into a polymer.[6][7]
Protocol:
-
Sample Preparation:
-
Prepare the photopolymerizable formulation containing the monomer, oligomer, this compound (or other photoinitiator), and a co-initiator (if required, e.g., a tertiary amine for Type II).
-
In a UV-filtered environment, place a small drop of the liquid formulation onto a KBr or NaCl salt plate.
-
Place a second plate on top to create a thin film of a defined thickness (typically 20-50 µm).[6]
-
-
Instrument Setup:
-
Configure the FTIR spectrometer for rapid, continuous scanning.
-
Position the sample in the spectrometer's sample compartment.
-
Align a UV light source (e.g., a mercury lamp or LED with appropriate wavelength) to irradiate the sample.
-
-
Data Acquisition:
-
Record an initial IR spectrum of the uncured sample (time = 0).
-
Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., every second).[6]
-
Continue data collection until the reaction is complete, indicated by the stabilization of the monomer's characteristic absorption band.
-
-
Data Analysis:
Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the exothermic photopolymerization reaction as a function of time.[8]
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid photopolymerizable formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal reaction temperature.
-
Ensure the UV light source is calibrated and positioned to irradiate the sample and reference pans with equal intensity.[9]
-
-
Data Acquisition:
-
Allow the baseline to stabilize for a few minutes.
-
Open the shutter of the UV lamp to initiate the polymerization and start recording the heat flow.
-
Continue recording until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of reaction for the complete conversion of the monomer.
-
Visualizations
Experimental Workflow for Assessing Photoinitiator Efficiency
Caption: A generalized workflow for the evaluation of photoinitiator performance.
Photoinitiation Mechanism of this compound (Type II)
Caption: The hydrogen abstraction mechanism for a Type II photoinitiator.
Logical Relationship for Photoinitiator Comparison
Caption: Decision factors for selecting a suitable photoinitiator.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How Does A Photoinitiator Work [qinmuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
quantum yield comparison of 4-Benzoylphthalic acid with other photosensitizers
Quantitative Comparison of Photosensitizer Quantum Yields
The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of cytotoxic singlet oxygen. The table below summarizes the singlet oxygen quantum yields of several common photosensitizers, providing a benchmark for comparison.
| Photosensitizer | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Rose Bengal | Ethanol | 0.86 | [1] |
| Methylene Blue | Methanol | 0.52 | |
| Zinc Phthalocyanine (ZnPc) | DMSO | Most studied Pc for APDT | [2] |
| Hematoporphyrin (Hp) | Micellar Solution | More effective than in liposomes | [2] |
| Curcumin | Varies | Considered a photosensitizer for PDT | [2] |
Note: The quantum yield of a photosensitizer can be significantly influenced by the solvent, pH, and aggregation state.
Photochemical Properties of 4-Benzoylphthalic Acid
This compound, also known as 4-benzoylbenzoic acid (4BBA), is recognized as a photooxidant.[3] Upon light activation, it forms an electrophilic aromatic ketone that can act as an oxidant.[3] While a specific singlet oxygen quantum yield (ΦΔ) is not prominently reported, its photochemical behavior is analogous to that of benzophenone. For benzophenone, the intersystem crossing quantum yield (ΦISC), which is the efficiency of forming the reactive triplet state, is high, in the range of approximately 0.9 to 1.0.[4] A high ΦISC is a strong indicator of a molecule's potential as a photosensitizer. This suggests that this compound efficiently populates its triplet state, a prerequisite for both Type I and Type II photosensitization pathways. The available evidence points towards this compound acting predominantly through a Type I mechanism, which involves electron or hydrogen atom transfer from a substrate to the excited photosensitizer, leading to the formation of radical ions and subsequently other reactive oxygen species.
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (Relative Method)
A common method for determining the singlet oxygen quantum yield of a photosensitizer is the relative method, using a well-characterized standard and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
Photosensitizer of interest (Sample)
-
Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sample photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation.
-
Prepare experimental solutions containing a fixed concentration of DPBF and either the sample or standard photosensitizer. The concentrations of the photosensitizers should be adjusted so that their absorbance at the excitation wavelength is similar (typically between 0.05 and 0.1).
-
-
Spectrophotometric Measurement:
-
Measure the initial absorbance of the DPBF in the solution containing the sample photosensitizer at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorbance of the DPBF. The absorbance will decrease as it reacts with the generated singlet oxygen.
-
Repeat this process until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time for both the sample and the standard.
-
The slope of this plot gives the pseudo-first-order rate constant (k) for the photooxidation of DPBF.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can then be calculated using the following equation:
ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (F_standard / F_sample)
Where:
-
ΦΔ_standard is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_standard are the rate constants for DPBF decay with the sample and standard, respectively.
-
F_sample and F_standard are the photophysics correction factors for the sample and standard, respectively, which are calculated as 1 - 10^(-Abs), where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
-
Visualizing Photosensitization Mechanisms and Experimental Workflow
To further elucidate the processes involved in photosensitization and its experimental characterization, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Photosensitization Mechanisms
References
literature review of 4-Benzoylphthalic acid applications and limitations
An In-depth Review of Applications, Performance, and Limitations in Polymer Science, Photocatalysis, and Drug Development
4-Benzoylphthalic acid, a versatile aromatic ketone and dicarboxylic acid, has garnered significant interest across various scientific disciplines for its utility as a chemical intermediate and a functional molecule. This guide provides a comprehensive literature review of its primary applications, offering a comparative analysis against common alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Key Applications and Comparative Performance
This compound's utility stems from its unique trifunctional structure, incorporating a benzophenone moiety for photoactivity and two carboxylic acid groups for derivatization. Its principal applications lie in polymer synthesis, as a photosensitizer, and as a scaffold in medicinal chemistry.
Intermediate in Polymer and Materials Science
This compound serves as a valuable monomer and crosslinking agent in the synthesis of advanced polymers. The aromatic rings contribute to thermal stability, while the carboxylic acid groups provide reactive sites for polymerization and functionalization.
Comparison with Alternatives:
| Application | This compound | Alternative(s) | Key Performance Differences |
| High-Performance Polymers | Imparts rigidity and thermal stability. | Pyromellitic dianhydride (PMDA) | PMDA generally leads to polyimides with higher thermal stability but can be more challenging to process due to lower solubility of the resulting polymer. |
| Photo-crosslinking | The benzophenone group enables UV-induced crosslinking. | Benzophenone, Acetophenone | While simpler ketones can also be used, this compound's dicarboxylic nature allows its incorporation into the polymer backbone, leading to more controlled and permanent crosslinking. |
Experimental Protocol: Synthesis of a Polyester with this compound
This protocol describes the synthesis of a polyester incorporating this compound, which can be subsequently crosslinked upon exposure to UV light.
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
In a reaction vessel, combine this compound (1 molar equivalent) and ethylene glycol (1.2 molar equivalents).
-
Add a catalytic amount of titanium(IV) butoxide (0.1% by weight of the diacid).
-
Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate esterification, collecting the water byproduct.
-
After the initial water evolution ceases (approximately 2-3 hours), gradually reduce the pressure using a vacuum pump and increase the temperature to 220-240°C.
-
Continue the polycondensation under high vacuum for 4-6 hours until the desired viscosity is achieved.
-
Cool the reaction mixture to room temperature and dissolve the resulting polyester in a suitable solvent like N-methyl-2-pyrrolidone (NMP) for further processing or characterization.
Photosensitizer in Photochemistry and Photocatalysis
The benzophenone core of this compound allows it to act as an effective photosensitizer. Upon absorption of UV radiation, it undergoes intersystem crossing to a triplet state, which can then initiate photochemical reactions.
Comparison with Alternatives:
A study comparing the photosensitizing efficiency in the oxidation of nonanoic acid provides quantitative data on the performance of 4-Benzoylbenzoic Acid (a closely related compound) against other photosensitizers.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) |
| 4-Benzoylbenzoic Acid | Data not explicitly found, but acts as a Type I and Type II photosensitizer |
| Rose Bengal | ~0.76 in D₂O[1] |
| Zinc Phthalocyanine (ZnPc) | ~0.53 in EtOH[1] |
Note: The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen, a key reactive species in many photosensitized reactions.
Experimental Protocol: Measurement of Photosensitizing Efficiency
This protocol outlines a general method for comparing the efficiency of photosensitizers in the degradation of a model organic pollutant.
Materials:
-
This compound
-
Alternative photosensitizer (e.g., Rose Bengal)
-
Model pollutant (e.g., Methylene Blue)
-
UV light source with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the photosensitizers and the model pollutant in a suitable solvent (e.g., water or a buffer solution).
-
In separate quartz cuvettes, prepare reaction mixtures containing a fixed concentration of the model pollutant and a photosensitizer.
-
Measure the initial absorbance of the model pollutant at its λmax using the UV-Vis spectrophotometer.
-
Irradiate the samples with the UV light source under constant stirring.
-
At regular time intervals, stop the irradiation and measure the absorbance of the model pollutant.
-
Plot the concentration of the model pollutant as a function of time to determine the degradation rate for each photosensitizer.
-
The relative efficiency can be determined by comparing the degradation rate constants.
Scaffold in Drug Development and Medicinal Chemistry
The rigid structure of this compound and its derivatives makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules.
Comparison of this compound Derivatives with Standard Inhibitors:
Derivatives of this compound have been investigated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia.
| Compound | Target Enzyme | IC50 | Standard Inhibitor | IC50 of Standard |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | 0.82 µM[2] | Finasteride | Not directly compared in the same study, but Finasteride is a known potent inhibitor. |
IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation followed by oxidation.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
Materials:
-
Toluene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) as a solvent
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) to dry DCM under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and slowly add benzoyl chloride (1 equivalent).
-
Add toluene (1 equivalent) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 4-methylbenzophenone.
Step 2: Oxidation of 4-Methylbenzophenone to this compound
Materials:
-
4-Methylbenzophenone
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve 4-methylbenzophenone (1 equivalent) in a solution of NaOH in water.
-
Heat the solution to 80-90°C and add a solution of KMnO₄ (3 equivalents) in water portion-wise, maintaining the temperature.
-
After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated H₂SO₄ to precipitate the crude this compound.
-
If the filtrate is colored, decolorize it with a small amount of sodium bisulfite.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Limitations of this compound
Despite its versatility, this compound has several limitations that researchers should consider:
-
Solubility: this compound has limited solubility in many common organic solvents and is poorly soluble in water, which can complicate its use in certain applications and require the use of co-solvents or derivatization.
-
Safety: The compound is harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment should be used when handling it.
-
Cost and Availability: Compared to simpler benzophenone derivatives or dicarboxylic acids, this compound can be more expensive and less readily available in large quantities, which may be a consideration for industrial-scale applications.
-
Photostability: While it is used as a photosensitizer, prolonged exposure to high-intensity UV radiation can lead to its degradation, which might be a limitation in applications requiring long-term photostability.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key synthetic pathway and an experimental workflow.
Caption: Synthesis pathway of this compound.
Caption: Workflow for comparing photosensitizer efficiency.
References
- 1. Nano-photosensitizer based on layered double hydroxide and isophthalic acid for singlet oxygenation and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Benzoylphthalic Acid
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for the accurate quantification of 4-Benzoylphthalic acid in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) for this purpose. The information is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is defined by several key validation parameters. The following table summarizes the typical performance characteristics of HPLC, UPLC-MS/MS, and CE for the analysis of aromatic acids, providing a basis for comparison for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 96 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Specificity | High | Very High | Moderate to High |
| Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative methodologies for each of the compared analytical techniques.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is a robust and widely used technique for the quantification of non-volatile and semi-volatile organic compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and ramping up to a higher proportion of an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile). The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of prepared standards. The concentration of this compound in the sample is then determined from this curve.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water with 0.1% formic acid (for positive ion mode) or ammonium formate (for negative ion mode) and acetonitrile or methanol is used.
-
Flow Rate: A lower flow rate is typical, around 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: Often elevated (e.g., 40°C) to reduce viscosity and improve peak shape.
-
Detection: Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
-
Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up or a dilution step due to the high sensitivity of the instrument.
-
Quantification: An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Method 3: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers advantages in terms of speed and low sample/reagent consumption. It is particularly well-suited for the analysis of charged species.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis or PDA detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, a sodium borate buffer at a pH of around 9, is a common choice for the analysis of acidic compounds.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Temperature: The capillary is typically thermostatted to ensure reproducible migration times.
-
Detection: On-capillary UV detection at an appropriate wavelength.
-
Sample Preparation: The sample is dissolved in the background electrolyte or a compatible low-ionic-strength solution and filtered.
-
Quantification: Similar to HPLC, a calibration curve is constructed based on the peak areas or heights of standard solutions.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and a comparison of their key performance parameters.
Safety Operating Guide
Proper Disposal of 4-Benzoylphthalic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Benzoylphthalic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1]
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spill cleanup debris), in a designated and compatible waste container.
-
The container must be clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
Waste Minimization
To reduce the generation of hazardous waste, consider the following practices:
-
Purchase only the amount of this compound needed for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.
-
Where feasible, implement experimental designs that use smaller quantities of reagents.
Quantitative Data Summary
While specific quantitative disposal limits are subject to local and national regulations, the following table summarizes key handling and storage information.
| Parameter | Guideline |
| Waste Container Filling | Do not fill waste containers beyond 90% of their capacity to allow for expansion.[4] |
| Incompatible Materials | Store separately from strong oxidizing agents and strong bases.[2] |
| Neutralization pH Range | If neutralization is performed as a pre-treatment step by trained personnel, the final pH should be between 5 and 10 before further treatment or disposal.[5] |
Experimental Protocols
Acid Neutralization (for aqueous solutions, to be performed by trained personnel only):
This procedure should only be considered if permitted by your institution's EHS guidelines and if the waste stream is well-characterized and free of other hazardous materials.
-
Dilution: In a fume hood, slowly add the acidic aqueous waste to a large volume of cold water with stirring to dilute it to approximately a 5% concentration.[5]
-
Preparation of Base: Prepare a 5-10% aqueous solution of a base such as sodium carbonate (soda ash) or sodium hydroxide.[5]
-
Neutralization: Slowly and with constant stirring, add the diluted acid solution to the base solution. Monitor the pH of the mixture.
-
Final pH Adjustment: Continue adding the base until the pH of the solution is between 5 and 10.[5]
-
Disposal of Neutralized Solution: The resulting neutralized salt solution may be suitable for drain disposal with copious amounts of water, provided it does not contain any other hazardous components and is in compliance with local regulations.[5][6] Always confirm with your EHS office before any drain disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Benzoylphthalic Acid
For laboratory professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 4-Benzoylphthalic acid, ensuring the protection of researchers and the integrity of scientific work.
Properly managing this compound throughout its lifecycle, from initial handling to final disposal, is critical for a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan to mitigate risks.
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting NIOSH (US) or EN 166 (EU) standards.[1] A face shield is recommended where splashing is a risk. | Protects against dust particles and potential splashes, which can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected before use. | Prevents skin contact with the chemical.[1] Contaminated gloves should be disposed of properly.[1] |
| Body Protection | Laboratory coat.[2] For larger quantities or potential for significant contact, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside a fume hood or if dust generation is likely.[2] | Avoids inhalation of dust particles.[1][3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Before use, review the Safety Data Sheet (SDS).
-
Measure and weigh the required amount of the chemical carefully to avoid generating dust.
3. In Case of a Spill:
-
Immediately alert others in the vicinity and evacuate the area if necessary.[2]
-
For small spills, sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste.[1][2] Avoid creating dust.
-
Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound waste should be treated as hazardous chemical waste.[2]
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.[5]
2. Neutralization (for acidic solutions):
-
While this compound is a solid, solutions containing it will be acidic. Small quantities of acidic waste may be neutralized.[6]
-
Caution: Neutralization should only be performed by trained personnel in a fume hood, wearing appropriate PPE.[6]
-
Slowly add a suitable base, such as sodium bicarbonate, to the acidic solution while stirring.[7][8]
3. Containerization and Labeling:
-
Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]
-
The label should include the full chemical name, hazard pictograms, and the accumulation start date.[2]
4. Storage and Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[5]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain.[5]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
